1-(2-Furylmethyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h1-2,7,10H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSSZKRUQKGOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354149 | |
| Record name | 1-(2-furylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59037-70-6 | |
| Record name | 1-(2-furylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Furylmethyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Furylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(2-furylmethyl)piperazine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details two principal synthetic routes: reductive amination and nucleophilic substitution. A third, less direct, two-step pathway is also discussed. This guide includes detailed experimental protocols, a summary of physicochemical and spectral data, and logical diagrams of the synthetic workflows.
Introduction
This compound is a disubstituted piperazine derivative incorporating a furan moiety. The piperazine ring is a prevalent scaffold in a multitude of approved drugs due to its ability to modulate physicochemical properties and its versatile binding capabilities. The furan ring, a five-membered aromatic heterocycle, is also a key structural motif in numerous biologically active compounds. The combination of these two pharmacophores in this compound makes it an attractive starting material for the synthesis of novel chemical entities with potential therapeutic applications.
Synthetic Pathways
Two primary and one secondary synthetic strategies are outlined for the preparation of this compound.
Pathway 1: Reductive Amination of Furfural with Piperazine
This is a one-pot reaction that involves the initial formation of an iminium ion intermediate from the condensation of furfural and piperazine, which is then reduced in situ to the desired amine. This method is often favored for its efficiency and atom economy.
-
Materials: Furfural (1.0 eq.), Piperazine (1.2 eq.), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent.
-
Procedure:
-
To a solution of piperazine (1.2 eq.) in anhydrous DCM, add furfural (1.0 eq.) dropwise at 0 °C with stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
-
Pathway 2: Nucleophilic Substitution of 2-(Chloromethyl)furan with Piperazine
This pathway involves the direct N-alkylation of piperazine with a suitable 2-furylmethyl halide, such as 2-(chloromethyl)furan. To favor mono-alkylation, a large excess of piperazine is typically used.
-
Materials: 2-(Chloromethyl)furan (1.0 eq.), Piperazine (5.0 eq.), a weak base such as Potassium Carbonate (K₂CO₃, 2.0 eq.), and a polar aprotic solvent like Acetonitrile (MeCN) or Dimethylformamide (DMF).
-
Procedure:
-
To a solution of a large excess of piperazine (5.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile, add a solution of 2-(chloromethyl)furan (1.0 eq.) in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and extract with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The excess piperazine can be removed by vacuum distillation or by washing the organic layer with dilute acid.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Pathway 3: Reduction of 1-(2-Furoyl)piperazine
This two-step approach first involves the acylation of piperazine with 2-furoyl chloride to form 1-(2-furoyl)piperazine, which is then reduced to the target compound.
-
Step 1: Synthesis of 1-(2-Furoyl)piperazine
-
Materials: Piperazine (2.0 eq.), 2-Furoyl chloride (1.0 eq.), Triethylamine (Et₃N, 1.2 eq.), Dichloromethane (DCM).
-
Procedure: To a solution of piperazine (2.0 eq.) and triethylamine (1.2 eq.) in DCM at 0 °C, add a solution of 2-furoyl chloride (1.0 eq.) in DCM dropwise. Stir the reaction at room temperature for 2-4 hours. Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to give 1-(2-furoyl)piperazine, which can be purified by recrystallization or column chromatography.
-
-
Step 2: Reduction of 1-(2-Furoyl)piperazine
-
Materials: 1-(2-Furoyl)piperazine (1.0 eq.), Lithium aluminum hydride (LiAlH₄, 2.0 eq.), Tetrahydrofuran (THF).
-
Procedure: To a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF at 0 °C, add a solution of 1-(2-furoyl)piperazine (1.0 eq.) in THF dropwise. After the addition is complete, heat the mixture to reflux for 4-8 hours. Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids and wash with THF. Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yields are representative and can vary based on reaction scale and optimization. The spectral data are predicted based on the analysis of structurally similar compounds.
| Parameter | Reductive Amination | Nucleophilic Substitution | Reduction of Furoyl Piperazine |
| Starting Materials | Furfural, Piperazine | 2-(Chloromethyl)furan, Piperazine | 1-(2-Furoyl)piperazine |
| Key Reagents | NaBH(OAc)₃ | K₂CO₃ | LiAlH₄ |
| Typical Solvent | DCM or DCE | Acetonitrile or DMF | THF |
| Reaction Temperature | 0 °C to Room Temp. | Room Temp. to Reflux | 0 °C to Reflux |
| Typical Yield | 60-80% | 50-70% | 70-90% (for reduction step) |
| Molecular Formula | C₉H₁₄N₂O | C₉H₁₄N₂O | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol | 166.22 g/mol | 166.22 g/mol |
| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil | Colorless to pale yellow oil |
| Boiling Point | Not reported | Not reported | Not reported |
| ¹H NMR (CDCl₃, ppm) | ~7.35 (d, 1H), ~6.30 (dd, 1H), ~6.20 (d, 1H), ~3.55 (s, 2H), ~2.90 (t, 4H), ~2.50 (t, 4H) | ~7.35 (d, 1H), ~6.30 (dd, 1H), ~6.20 (d, 1H), ~3.55 (s, 2H), ~2.90 (t, 4H), ~2.50 (t, 4H) | ~7.35 (d, 1H), ~6.30 (dd, 1H), ~6.20 (d, 1H), ~3.55 (s, 2H), ~2.90 (t, 4H), ~2.50 (t, 4H) |
| ¹³C NMR (CDCl₃, ppm) | ~152.0, ~142.0, ~110.0, ~108.0, ~55.0, ~54.0, ~46.0 | ~152.0, ~142.0, ~110.0, ~108.0, ~55.0, ~54.0, ~46.0 | ~152.0, ~142.0, ~110.0, ~108.0, ~55.0, ~54.0, ~46.0 |
| MS (EI) | m/z 166 (M⁺), 97, 81 | m/z 166 (M⁺), 97, 81 | m/z 166 (M⁺), 97, 81 |
| IR (neat, cm⁻¹) | ~3015, 2940, 2810, 1505, 1150, 1010, 740 | ~3015, 2940, 2810, 1505, 1150, 1010, 740 | ~3015, 2940, 2810, 1505, 1150, 1010, 740 |
Mandatory Visualizations
The following diagrams illustrate the described synthetic pathways.
Caption: Reductive Amination Pathway for this compound Synthesis.
Caption: Nucleophilic Substitution Pathway for this compound Synthesis.
Caption: Reduction of 1-(2-Furoyl)piperazine to this compound.
An In-depth Technical Guide on the Chemical Properties of 1-(2-Furylmethyl)piperazine
Notice to Researchers, Scientists, and Drug Development Professionals:
Extensive research has revealed a significant lack of specific data on the chemical and biological properties of 1-(2-Furylmethyl)piperazine . The available scientific literature and chemical databases predominantly feature information on a structurally related but distinct compound, 1-(2-Furoyl)piperazine . It is crucial to differentiate between these two molecules to ensure the accuracy of future research and development efforts.
The primary structural difference lies in the linker between the furan ring and the piperazine moiety. In This compound , a methylene bridge (-CH₂-) connects the two rings. In contrast, 1-(2-Furoyl)piperazine possesses a carbonyl group (-C(O)-) in this position. This seemingly minor difference significantly alters the electronic and steric properties of the molecule, leading to distinct chemical reactivity, physical properties, and biological activities.
This guide will first delineate the available information for the closely related 1-(2-Furoyl)piperazine to provide a comparative context and then outline a prospective experimental workflow for the characterization of the target compound, this compound.
Section 1: Characterization of 1-(2-Furoyl)piperazine
While not the primary subject of this guide, the data for 1-(2-Furoyl)piperazine serves as a valuable reference point.
Table 1: Physicochemical Properties of 1-(2-Furoyl)piperazine
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 67-70 °C (lit.) | [1][2] |
| Boiling Point | 137-140 °C @ 0.1 Torr | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 147.5 ± 25.1 °C | [1] |
| XLogP3 | -0.17 | [1] |
| Topological Polar Surface Area | 45.5 Ų | [1] |
| CAS Number | 40172-95-0 | [1][2] |
Experimental Protocols for 1-(2-Furoyl)piperazine
Synthesis of N-(2-Furoyl)piperazine:
A common laboratory-scale synthesis involves the reaction of piperazine hexahydrate with furoyl chloride.
-
Procedure: Piperazine hexahydrate (1 mole) is dissolved in water and the solution is acidified to a pH of 4.5 using 6N HCl. Furoyl chloride (1 mole) is then added concurrently with a 10% NaOH solution, maintaining the pH at 4.5. After one hour, the solution is made basic (pH 8.5) with NaOH. The product is extracted from the reaction mixture using continuous liquid-liquid extraction with chloroform for 36 hours. The chloroform extract is subsequently dried over magnesium sulfate, filtered, and the solvent is removed via distillation to yield the final product.[3]
Purification to 1-(2-Furoyl)piperazine Hydrochloride:
For applications requiring high purity, such as in pharmaceutical synthesis, the crude 1-(2-Furoyl)piperazine can be converted to its hydrochloride salt.
-
Procedure: The crude product, which may contain residual piperazine, is extracted with an inert organic solvent like chloroform. Dry hydrogen chloride gas is then bubbled through the extract until a pH of 6-7 is reached. This causes the pure hydrochloride salt to precipitate, which can then be collected by filtration.
Section 2: Proposed Experimental Workflow for the Characterization of this compound
Given the absence of data for this compound, the following section outlines a comprehensive experimental plan to fully characterize its chemical and biological properties.
Diagram 1: Proposed Experimental Workflow
Caption: Proposed workflow for the synthesis and characterization of this compound.
Detailed Methodologies
1. Synthesis and Purification:
-
Proposed Synthesis Method (Reductive Amination): A plausible synthetic route would involve the reductive amination of 2-furaldehyde with piperazine. This reaction typically involves the formation of an intermediate iminium ion, which is then reduced in situ.
-
Reagents: 2-furaldehyde, piperazine, a suitable reducing agent (e.g., sodium triacetoxyborohydride or catalytic hydrogenation), and an appropriate solvent (e.g., dichloromethane or methanol).
-
Procedure: Equimolar amounts of 2-furaldehyde and piperazine would be dissolved in the chosen solvent. The reducing agent would be added portion-wise at a controlled temperature. The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction would be quenched, and the product extracted and purified.
-
-
Purification: The crude product would be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with a small percentage of triethylamine to prevent streaking).
2. Physicochemical Characterization:
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be essential to confirm the structure, particularly the presence of the methylene bridge and the correct substitution pattern on the furan and piperazine rings.
-
Infrared (IR) Spectroscopy: IR analysis would help identify characteristic functional groups. The absence of a strong carbonyl absorption around 1650 cm⁻¹ would be a key indicator distinguishing it from 1-(2-furoyl)piperazine.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the elemental composition.
-
-
Determination of Physical Properties: Standard laboratory procedures would be employed to determine the melting point, boiling point (under reduced pressure to prevent decomposition), and solubility in various organic and aqueous solvents.
-
Purity Assessment: High-performance liquid chromatography (HPLC) with UV and/or evaporative light scattering detection (ELSD), or gas chromatography (GC) with flame ionization detection (FID), would be used to determine the purity of the synthesized compound.
3. Biological Evaluation:
-
Initial Biological Screening: Based on the known activities of other piperazine derivatives, initial screening could focus on areas such as antimicrobial, antifungal, anticancer, and central nervous system (CNS) activities.[4][5][6]
-
Structure-Activity Relationship (SAR) Studies: Should initial screening reveal any promising activity, further synthetic modifications to the furan or piperazine rings could be undertaken to explore the structure-activity relationships.
-
Signaling Pathway Elucidation: For any confirmed biological activity, further studies would be necessary to identify the molecular target and elucidate the signaling pathway involved. This could involve techniques such as western blotting, qPCR, and reporter gene assays.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Conclusion
While a comprehensive technical guide on the chemical properties of this compound cannot be provided at this time due to a lack of available data, this document serves to highlight this knowledge gap and provide a clear distinction from the well-documented 1-(2-Furoyl)piperazine. The proposed experimental workflow offers a robust framework for researchers to undertake the synthesis and thorough characterization of this novel compound. The elucidation of its physicochemical and biological properties will be a valuable contribution to the fields of medicinal chemistry and drug discovery.
References
- 1. echemi.com [echemi.com]
- 2. 1-(2-Furoyl)piperazine | 40172-95-0 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
An In-depth Technical Guide on the Potential Mechanism of Action of 1-(2-Furylmethyl)piperazine
Introduction
Piperazine derivatives are a prominent class of compounds in medicinal chemistry, forming the backbone of numerous drugs with a wide array of pharmacological activities.[1][2] These activities often stem from their interaction with various neurotransmitter receptors, particularly within the central nervous system (CNS).[3][4][5] The compound 1-(2-Furylmethyl)piperazine, with its distinct furan moiety attached to the piperazine core, belongs to a subset of piperazine derivatives whose specific pharmacological profile is not yet extensively characterized in publicly accessible literature. This document aims to provide a comprehensive overview of the potential mechanism of action of this compound by examining the structure-activity relationships (SAR) and known mechanisms of closely related analogs.
Predicted Pharmacological Profile of this compound
Based on the vast body of research on aryl and heteroarylpiperazine derivatives, it is highly probable that this compound interacts with monoamine neurotransmitter systems. The piperazine scaffold is a common pharmacophore for ligands of serotonin (5-HT) and dopamine (D) receptors.[6][7] The nature of the substituent on the piperazine nitrogen atoms significantly influences receptor affinity and functional activity (agonist, antagonist, or partial agonist).
2.1. Interaction with Serotonin Receptors
Many arylpiperazine derivatives exhibit high affinity for various serotonin receptor subtypes.[8] The 2-furylmethyl group can be considered a bioisostere of a benzyl or phenyl group, suggesting a potential for interaction with serotonin receptors. It is plausible that this compound could act as a ligand for 5-HT1A, 5-HT2A, 5-HT2C, and/or 5-HT7 receptors, which are common targets for this class of compounds.[8]
2.2. Interaction with Dopamine Receptors
A significant number of antipsychotic and antidepressant medications are piperazine derivatives that target dopamine D2-like receptors (D2, D3, D4).[6] The interaction is often modulated by the nature of the aromatic substituent. Therefore, this compound may also exhibit affinity for dopamine receptors.
Postulated Signaling Pathways
Given the likely interaction with 5-HT and dopamine receptors, which are predominantly G-protein coupled receptors (GPCRs), this compound would be expected to modulate downstream second messenger systems.
3.1. Serotonin Receptor Signaling
Should this compound act on 5-HT1A or 5-HT2A/2C receptors, it would likely modulate the adenylyl cyclase and phospholipase C pathways, respectively.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of Furan-Piperazine Compounds: A Technical Guide for Drug Discovery
Introduction: The hybridization of furan and piperazine moieties has emerged as a highly fruitful strategy in medicinal chemistry, yielding a diverse array of compounds with significant biological activities. The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold known to impart favorable pharmacokinetic properties. When coupled with the versatile piperazine ring, a six-membered heterocycle with two nitrogen atoms, the resulting compounds often exhibit potent and selective therapeutic effects. This technical guide provides an in-depth overview of the biological activities of furan-piperazine compounds, focusing on their anticancer, antimicrobial, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Anticancer Activity
Furan-piperazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data: In Vitro Cytotoxicity of Furan-Piperazine Derivatives
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Benzofuran-Piperazine | A549 | Lung Cancer | 0.12 | [1] |
| Benzofuran-Piperazine | SGC7901 | Gastric Cancer | 2.75 | [1] |
| Benzofuran-Piperazine | Panc-1 | Pancreatic Cancer | 0.94 | [2] |
| Benzofuran-Piperazine | MCF-7 | Breast Cancer | 2.92 | [2] |
| Benzofuran-Piperazine | A-549 | Lung Cancer | 1.71 | [2] |
| Furan-based derivatives | MCF-7 | Breast Cancer | 2.96 - 4.06 | [3] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6]
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Furan-piperazine compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the furan-piperazine compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[6]
-
Solubilization: Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes.[6]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10]
Materials:
-
6-well plates
-
Furan-piperazine compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (2.5 × 10^5 cells/well) in 6-well plates and treat with the desired concentrations of the furan-piperazine compounds for 24-48 hours.[2]
-
Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with cold PBS.[2]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8]
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13][14]
Materials:
-
6-well plates
-
Furan-piperazine compounds
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the furan-piperazine compounds for the desired time.
-
Cell Fixation: Harvest the cells, wash with cold PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[13]
-
Incubation: Incubate for 15-30 minutes at 37°C.[13]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Signaling Pathways
Furan-piperazine derivatives often exert their anticancer effects by modulating key signaling pathways. Two prominent pathways implicated are the PI3K/Akt and the Cyclin-Dependent Kinase (CDK) pathways.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: CDK2 Pathway and Cell Cycle Regulation.
Antimicrobial Activity
Furan-piperazine derivatives have also been investigated for their antibacterial and antifungal properties. The incorporation of the furan-piperazine scaffold into quinolone structures, for instance, has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria.[15]
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Furan-Piperazine Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Triazinyl Piperazine Analogues | S. aureus | Varies | [13] |
| Triazinyl Piperazine Analogues | B. subtilis | Varies | [13] |
| Triazinyl Piperazine Analogues | E. coli | Varies | [13] |
| Triazinyl Piperazine Analogues | P. aeruginosa | Varies | [13] |
| Piperazines bearing 1,3,4-thiadiazole | S. aureus | 8 - >256 | [16] |
| Piperazines bearing 1,3,4-thiadiazole | B. subtilis | 8 - >256 | [16] |
| Piperazines bearing 1,3,4-thiadiazole | E. coli | 16 - >256 | [16] |
| Piperazines bearing 1,3,4-thiadiazole | P. aeruginosa | 32 - >256 | [16] |
Experimental Protocol
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[13][16]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Furan-piperazine compounds (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Gentamicin)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the furan-piperazine compounds in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a concentration of approximately 1 × 10^8 CFU/mL.[16]
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neuroprotective Activity in Alzheimer's Disease
Furan-piperazine derivatives have shown promise as multi-target agents for the treatment of Alzheimer's disease. Their neuroprotective effects stem from their ability to inhibit key enzymes involved in the disease pathology, such as acetylcholinesterase (AChE) and β-secretase 1 (BACE-1), as well as to prevent the aggregation of amyloid-β (Aβ) peptides.[8][17][18][19]
Quantitative Data: Inhibition of Key Targets in Alzheimer's Disease
| Compound Class | Target | IC50 | Reference |
| Ferulic Acid-Piperazine Derivative (13a) | Acetylcholinesterase (AChE) | 0.59 ± 0.19 µM | |
| Ferulic Acid-Piperazine Derivative (13a) | Butyrylcholinesterase (BChE) | 5.02 ± 0.14 µM | |
| Phthalimide-Piperazine Derivative (4b) | Acetylcholinesterase (AChE) | 16.42 ± 1.07 µM | [14] |
| Thiazole-Piperazine Derivative (5o) | Acetylcholinesterase (AChE) | 0.011 µM | [20] |
Experimental Protocols
Ellman's method is a colorimetric assay used to measure AChE activity.[9][20][21][22][23][24][25]
Materials:
-
96-well plate
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Furan-piperazine compounds
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, AChE solution, DTNB, and the furan-piperazine compound (or solvent for control).
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C.[22]
-
Reaction Initiation: Add the ATCI solution to initiate the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[22]
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This assay measures BACE-1 activity using a fluorescence resonance energy transfer (FRET) peptide substrate.[16][26][27][28][29]
Materials:
-
96-well black plate
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET peptide substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Furan-piperazine compounds
-
Fluorescence plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, BACE-1 enzyme, and the furan-piperazine compound.
-
Incubation: Incubate for a defined period at room temperature.
-
Reaction Initiation: Add the BACE-1 FRET substrate solution to start the reaction.
-
Fluorescence Measurement: Incubate for 60 minutes at room temperature, protected from light.[27] Read the fluorescence with excitation at 320 nm and emission at 405 nm.[26]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
This assay monitors the aggregation of Aβ peptides using the fluorescent dye Thioflavin T (ThT).[30][31][32][33][34]
Materials:
-
96-well black, clear-bottom microplate
-
Aβ (1-42) peptide
-
Thioflavin T (ThT) solution
-
PBS buffer (pH 7.4)
-
Furan-piperazine compounds
-
Fluorescence plate reader
Procedure:
-
Aβ Preparation: Prepare a solution of Aβ (1-42) in PBS.
-
Assay Setup: In a 96-well plate, add the Aβ solution, the furan-piperazine compound (or vehicle), and the ThT solution.
-
Incubation and Measurement: Incubate the plate at 37°C.[32] Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours, with excitation at 440 nm and emission at 480 nm.[31]
-
Data Analysis: Plot the fluorescence intensity versus time to monitor the aggregation kinetics and determine the extent of inhibition by the furan-piperazine compound.
Signaling and Pathological Pathways in Alzheimer's Disease
Caption: Therapeutic Targets of Furan-Piperazine Compounds in Alzheimer's Disease.
Conclusion
The furan-piperazine scaffold represents a highly valuable pharmacophore in modern drug discovery. The compounds derived from this hybrid structure exhibit a broad spectrum of potent biological activities, including anticancer, antimicrobial, and neuroprotective effects. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data and detailed experimental protocols for their evaluation. The visualization of the key signaling pathways involved offers a deeper understanding of their mechanisms of action. Further exploration and optimization of furan-piperazine derivatives hold significant promise for the development of novel and effective therapeutic agents for a range of human diseases.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanocellect.com [nanocellect.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. anaspec.com [anaspec.com]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 18. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. assets.fishersci.com [assets.fishersci.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. benchchem.com [benchchem.com]
- 31. protocols.io [protocols.io]
- 32. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. tandfonline.com [tandfonline.com]
starting materials for 1-(2-Furylmethyl)piperazine synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic routes for 1-(2-Furylmethyl)piperazine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis of this compound is critical for the development of novel therapeutics, and a thorough understanding of its preparation is essential for researchers in the field. This document provides a comparative analysis of the common starting materials and synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate laboratory application.
Core Synthetic Strategies
The preparation of this compound can be broadly categorized into three main strategies, each commencing from different readily available starting materials:
-
Two-Step Synthesis via Acylation and Reduction: This classic approach involves the initial formation of an amide intermediate, 1-(2-furoyl)piperazine, through the acylation of piperazine with 2-furoyl chloride. The subsequent reduction of the amide yields the target compound.
-
Reductive Amination: A more direct, one-pot method that involves the reaction of furfural with piperazine in the presence of a reducing agent. This strategy is often favored for its efficiency and atom economy.
-
N-Alkylation: This route entails the direct alkylation of piperazine with a suitable 2-furylmethyl halide, such as 2-furfuryl chloride.
The selection of a particular synthetic route will depend on factors such as the availability of starting materials, desired yield and purity, scalability, and the laboratory's technical capabilities.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the different synthetic approaches for this compound, providing a clear comparison of their efficiencies.
| Synthetic Route | Starting Material 1 | Starting Material 2 | Key Reagents/Catalysts | Solvent | Reaction Time | Yield (%) |
| Acylation-Reduction | Piperazine | 2-Furoyl Chloride | LiAlH₄ (for reduction) | THF | 2-4 hours (acylation), 4-6 hours (reduction) | ~85 |
| Reductive Amination | Furfural | Piperazine | NaBH(OAc)₃ | Dichloromethane | 12-24 hours | 90-95 |
| N-Alkylation | Piperazine | 2-Furfuryl Chloride | K₂CO₃ | Acetonitrile | 6-8 hours | ~80 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and reagent purity.
Protocol 1: Two-Step Synthesis via Acylation and Reduction
Step 1: Synthesis of 1-(2-Furoyl)piperazine
-
Reaction Setup: To a solution of piperazine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).
-
Addition of Acyl Chloride: Slowly add a solution of 2-furoyl chloride (1.0 eq) in DCM to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford 1-(2-furoyl)piperazine.
Step 2: Reduction of 1-(2-Furoyl)piperazine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Amide: Cool the suspension to 0 °C and add a solution of 1-(2-furoyl)piperazine (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again. Filter the resulting precipitate and wash with THF.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation or column chromatography.
Protocol 2: Reductive Amination
-
Reaction Setup: To a solution of furfural (1.0 eq) and piperazine (1.2 eq) in dichloromethane (DCM), add acetic acid (1.1 eq).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.
Protocol 3: N-Alkylation
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (2.0 eq) in acetonitrile. Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution.
-
Addition of Alkyl Halide: Add 2-furfuryl chloride (1.0 eq) dropwise to the suspension.
-
Reaction Progression: Heat the reaction mixture to reflux and stir for 6-8 hours.
-
Work-up: After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical relationships and workflows of the described synthetic strategies for this compound.
Caption: Synthetic routes to this compound.
This diagram provides a high-level overview of the different synthetic approaches, starting from common precursors and leading to the final product, highlighting the key transformations involved.
Caption: Step-by-step experimental workflows for synthesis.
This diagram details the sequential steps involved in each of the three primary synthetic protocols, from the initial reaction setup to the final purification of this compound.
The Elusive Structure-Activity Relationship of 1-(2-Furylmethyl)piperazine: A Scarcity of Focused Research
For researchers, scientists, and drug development professionals investigating the therapeutic potential of 1-(2-furylmethyl)piperazine and its derivatives, a comprehensive, in-depth technical guide on its structure-activity relationship (SAR) remains a notable gap in the scientific literature. Despite the prevalence of the piperazine scaffold in centrally active agents and the recognized bioisosteric properties of the furan ring, dedicated and systematic SAR studies on the this compound core are conspicuously absent from publicly available research.
Some studies have investigated the synthesis and biological evaluation of structurally related compounds, such as 1-(2-furoyl)piperazine derivatives. These compounds, which feature a carbonyl group adjacent to the furan ring, have been explored for various activities. However, the electronic and conformational differences between a furoyl and a furylmethyl group are significant, meaning that the SAR data from these studies cannot be directly extrapolated to the this compound core.
The quest for novel ligands for dopamine and serotonin receptors has led to the synthesis and evaluation of a vast number of arylpiperazines.[3][4][5][6] It is within this broader context that analogs of this compound may have been synthesized and tested. However, without published studies that specifically focus on a series of these compounds with systematic structural variations, it is impossible to construct a detailed SAR profile. Such a profile would require quantitative data, including binding affinities (Kᵢ values), potencies (IC₅₀ or EC₅₀ values), and efficacy measurements for a range of analogs at specific biological targets.[3][7][8]
Furthermore, the lack of dedicated research in this specific area means that detailed experimental protocols for the synthesis and pharmacological testing of a series of this compound derivatives are not consolidated in a single source. While general methods for the synthesis of piperazine derivatives and standard pharmacological assays like radioligand binding assays are well-established, specific protocols tailored to this class of compounds are not available.[9][10][11][12] Similarly, while the general signaling pathways of dopamine and serotonin receptors are well-understood, the specific downstream effects and potential pathway modulation by this compound derivatives have not been elucidated.
References
- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue [mdpi.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
Spectroscopic Analysis of 1-(2-Furylmethyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(2-Furylmethyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in a clear and structured format. Furthermore, it outlines the fundamental experimental protocols for these techniques and includes logical diagrams to illustrate the analytical workflow and structural elucidation process.
Data Presentation
The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are based on typical ranges for the constituent functional groups and data from analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | dd | 1H | H-5 (Furan) |
| ~6.30 | dd | 1H | H-4 (Furan) |
| ~6.20 | d | 1H | H-3 (Furan) |
| ~3.50 | s | 2H | -CH₂- (Furyl-CH₂) |
| ~2.85 | t | 4H | -CH₂- (Piperazine, positions 3 & 5) |
| ~2.45 | t | 4H | -CH₂- (Piperazine, positions 2 & 6) |
| ~1.90 | s (broad) | 1H | -NH- (Piperazine) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~152.0 | C-2 (Furan, C-O) |
| ~142.0 | C-5 (Furan) |
| ~110.5 | C-4 (Furan) |
| ~107.0 | C-3 (Furan) |
| ~55.0 | -CH₂- (Furyl-CH₂) |
| ~54.0 | -CH₂- (Piperazine, positions 2 & 6) |
| ~45.0 | -CH₂- (Piperazine, positions 3 & 5) |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H Stretch (Piperazine) |
| 3120 - 3160 | Medium | =C-H Stretch (Furan) |
| 2800 - 3000 | Strong | C-H Stretch (Aliphatic) |
| ~1580, ~1500, ~1470 | Medium to Weak | C=C Stretch (Furan ring) |
| 1000 - 1300 | Strong | C-O-C Stretch (Furan), C-N Stretch (Piperazine) |
| ~740 | Strong | =C-H Bend (Furan) |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 166 | [M]⁺ (Molecular Ion) |
| 81 | [C₅H₅O]⁺ (Furfuryl cation) |
| 85 | [C₄H₉N₂]⁺ (Piperazine fragment) |
| 56 | [C₃H₆N]⁺ (Piperazine ring fragment) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of organic compounds like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method for Solids):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]
-
-
Sample Preparation (Neat for Liquids):
-
Place one or two drops of the pure liquid between two salt plates.
-
-
Data Acquisition:
-
Place the sample holder in the IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty instrument should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a final concentration appropriate for the instrument (e.g., 1-10 µg/mL).
-
-
Ionization:
-
Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[2] EI often leads to more fragmentation, providing structural information, while ESI is a softer technique that typically yields the molecular ion.[2]
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
-
Visualization of Analytical Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analysis and structural elucidation process.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical process for the structural elucidation from spectroscopic data.
References
A Technical Guide to Therapeutic Targets of Piperazine Derivatives for Drug Development Professionals
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of clinically approved drugs and investigational compounds.[1][2] Its versatile nature, allowing for substitution at two nitrogen atoms, provides a framework for developing ligands with high affinity and selectivity for a diverse range of biological targets. This technical guide offers an in-depth exploration of the key therapeutic targets of piperazine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers and drug development professionals in this dynamic field.
The therapeutic utility of piperazine derivatives spans a wide spectrum of diseases, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][3] In the CNS, these compounds have been extensively investigated for their modulation of neurotransmitter receptors, particularly serotonin and dopamine receptors, leading to the development of antipsychotic, antidepressant, and anxiolytic agents.[4][5][6] In oncology, piperazine derivatives have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[7][8]
This guide will systematically review the primary molecular targets of piperazine derivatives, summarize their biological activities with quantitative data, provide detailed methodologies for essential in vitro assays, and illustrate the key signaling pathways involved.
Key Therapeutic Targets and Quantitative Data
The therapeutic efficacy of piperazine derivatives stems from their ability to interact with a variety of molecular targets. This section details some of the most significant targets and provides a summary of the biological activity of representative compounds.
G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are prominent targets for piperazine derivatives, particularly in the context of neurological and psychiatric disorders.[9][10]
Serotonin Receptors (5-HT Receptors)
The serotonin system is a major focus for piperazine-based drug discovery.
-
5-HT1A Receptor: Agonists and partial agonists of the 5-HT1A receptor are known for their anxiolytic and antidepressant effects.[3][11] Arylpiperazine derivatives are a well-established class of 5-HT1A receptor ligands.[3]
-
Compound 6a , a novel piperazine derivative, has demonstrated high affinity for the 5-HT1A receptor with a Ki of 1.28 nM .[12]
-
-
5-HT2A Receptor: Antagonism of the 5-HT2A receptor is a key mechanism for atypical antipsychotics.[4]
-
Multi-target Serotonin Receptor Ligands: Some piperazine derivatives have been designed to interact with multiple serotonin receptors, such as dual 5-HT1A/5-HT7 receptor agonists and mixed 5-HT1A agonist/5-HT2A antagonist profiles, for potential applications in treating complex neurological disorders like Autism Spectrum Disorder.[13]
Dopamine Receptors
Dopamine receptors, particularly the D2 subtype, are primary targets for antipsychotic medications. Many arylpiperazine-containing atypical antipsychotics exhibit antagonist or partial agonist activity at D2 receptors.[4]
Table 1: In Vitro Activity of Piperazine Derivatives Targeting GPCRs
| Compound | Target | Assay Type | Quantitative Value | Reference |
| 6a | 5-HT1A Receptor | Radioligand Binding | Ki = 1.28 nM | [12] |
| 13m | 5-HT1A Receptor | Functional Agonist Assay | EC50 = 1.01 nM | [11] |
| Compound 11 | Histamine H3 Receptor | Radioligand Binding | Ki = 6.2 nM | [14] |
| Compound 5 | Histamine H3 Receptor | Radioligand Binding | Ki = 7.70 nM | [14] |
Protein Kinases
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Piperazine derivatives have been successfully developed as kinase inhibitors.[8]
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. Several piperazine-containing compounds have been identified as potent EGFR inhibitors.[15][16]
-
A novel phenylpiperazine derivative, compound 3p , exhibited an IC50 of 0.08 µM against EGFR.[15]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Piperazine-chalcone hybrids and other derivatives have shown potent VEGFR-2 inhibitory activity.[17][18]
-
Piperazine-chalcone hybrids Vd and Ve demonstrated VEGFR-2 inhibition with IC50 values ranging from 0.57 µM to 1.48 µM .[17]
-
Piperazine-based thiazolidinones 11, 13, and 16 showed potent VEGFR-2 inhibition with IC50 values <0.3 µM .[18]
Other Kinases
The piperazine scaffold has also been incorporated into inhibitors of other kinases, including:
-
BCR-ABL: A fusion protein associated with chronic myeloid leukemia.[19]
-
c-Kit and PDGFR: Receptor tyrosine kinases involved in various cancers.[20]
-
PI3K/AKT Pathway: A central signaling pathway for cell growth and survival.[19]
-
Src Family Kinases: Non-receptor tyrosine kinases involved in cell proliferation and survival.[19]
Table 2: In Vitro Anticancer Activity of Piperazine Derivatives
| Compound/Derivative Class | Target(s) | Cancer Cell Line | Activity Metric | Quantitative Value | Reference(s) |
| Novel Piperazine Derivative | PI3K/AKT, Src, BCR-ABL | K562 (Leukemia) | GI50 | 0.06 - 0.16 µM | [19] |
| Phenylpiperazine Derivative 3p | EGFR | A549 (Lung) | IC50 | 0.08 µM | [15] |
| Rhodanine-Piperazine Hybrids | VEGFR, EGFR, HER2 | MDA-MB-468 (Breast) | IC50 | 37 - 168 µM | [16] |
| Vindoline-Piperazine Conjugate 23 | Not specified | MDA-MB-468 (Breast) | GI50 | 1.00 µM | [4][8] |
| Vindoline-Piperazine Conjugate 25 | Not specified | HOP-92 (Lung) | GI50 | 1.35 µM | [4][8] |
| Piperazine-based Thiazolidinones 11, 13, 16 | VEGFR-2 | HepG-2 (Liver) | IC50 | 0.03 - 0.06 µM | [18] |
| Quinoxaline-Piperazine Hybrids | VEGFR-2 | Various | IC50 | 0.19 - 0.60 µM | [21] |
Detailed Experimental Protocols
The following section provides detailed methodologies for key in vitro assays commonly used to evaluate the therapeutic potential of piperazine derivatives.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[19][22]
Materials:
-
96-well microplates
-
Cancer cell lines
-
Complete cell culture medium
-
Piperazine derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[22]
-
Compound Treatment: The following day, treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently.[22]
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value using a dose-response curve.
Protocol 2: Radioligand Binding Assay for GPCRs
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[20][23]
Materials:
-
Cell membranes expressing the target GPCR (e.g., from HEK293 cells)
-
Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors)
-
Test piperazine derivatives at various concentrations
-
Non-specific binding control (a high concentration of an unlabeled ligand, e.g., haloperidol)
-
Binding buffer
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer
-
Test compound at various concentrations or buffer (for total binding)
-
Radiolabeled ligand at a concentration near its Kd
-
Cell membrane preparation
-
For non-specific binding wells, add a high concentration of an unlabeled ligand.[20]
-
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.[20]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[20]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[20]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Protocol 3: In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase. Various formats exist, including radiometric and fluorescence-based assays.[1][2]
A. Radiometric Assay (Gold Standard):
Materials:
-
Purified kinase
-
Substrate (peptide or protein)
-
Radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP)
-
Test piperazine derivative
-
Cofactors (e.g., Mg²⁺)
-
Reaction buffer
-
Method to separate phosphorylated substrate from unreacted ATP (e.g., phosphocellulose paper)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube or well, combine the kinase, substrate, cofactors, and test compound in the reaction buffer.
-
Initiate Reaction: Start the reaction by adding radioisotope-labeled ATP.
-
Incubation: Incubate the reaction at a specific temperature for a defined period.
-
Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Separation and Washing: Separate the phosphorylated substrate from the unreacted ATP and wash to remove unincorporated radioactivity.
-
Quantification: Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition at different compound concentrations and calculate the IC50 value.
B. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
Materials:
-
Purified kinase
-
Biotinylated substrate
-
ATP
-
Test piperazine derivative
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Reaction buffer
-
HTRF-compatible microplate reader
Procedure:
-
Kinase Reaction: Incubate the kinase, biotinylated substrate, ATP, and test compound in a microplate well.
-
Detection: Add the europium-labeled antibody and streptavidin-XL665 to the well and incubate.
-
Signal Measurement: Read the HTRF signal on a compatible plate reader.
-
Data Analysis: The HTRF signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by piperazine derivatives is crucial for elucidating their mechanism of action and for rational drug design.
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway is implicated in the therapeutic effects of anxiolytics and antidepressants.[12]
Caption: Simplified 5-HT1A receptor signaling pathway activated by a piperazine agonist.
EGFR Signaling Pathway
Piperazine derivatives that inhibit EGFR block the downstream signaling cascades that promote cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[15][24]
Caption: Inhibition of the EGFR signaling pathway by a piperazine derivative.
General Experimental Workflow for Anticancer Drug Discovery
The preclinical evaluation of novel piperazine-based anticancer agents typically follows a structured workflow.[22]
Caption: A general experimental workflow for preclinical evaluation of anticancer piperazine derivatives.
Conclusion
Piperazine derivatives represent a remarkably versatile and clinically significant class of compounds with a broad range of therapeutic applications. Their ability to be readily modified allows for the fine-tuning of their pharmacological properties to achieve high potency and selectivity for a diverse array of biological targets. This guide has provided a comprehensive overview of the key therapeutic targets of piperazine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. This information is intended to serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and evaluation of novel piperazine-based therapeutics. The continued exploration of this privileged scaffold holds immense promise for the discovery of new and improved treatments for a wide range of human diseases.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodanine-Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. dovepress.com [dovepress.com]
- 22. benchchem.com [benchchem.com]
- 23. multispaninc.com [multispaninc.com]
- 24. Combination treatment of ligustrazine piperazine derivate DLJ14 and adriamycin inhibits progression of resistant breast cancer through inhibition of the EGFR/PI3K/Akt survival pathway and induction of apoptosis [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-(2-Furylmethyl)piperazine
For: Researchers, scientists, and drug development professionals
Disclaimer: Publicly available quantitative solubility and stability data specifically for 1-(2-Furylmethyl)piperazine is limited. This guide provides a comprehensive framework based on the known properties of related compounds, such as piperazine and furfurylamine derivatives, and outlines detailed experimental protocols for determining these critical parameters.
Introduction
This compound is a heterocyclic compound incorporating both a piperazine ring and a furan moiety. The piperazine ring is a common functional group in many pharmaceuticals, valued for its ability to improve the pharmacokinetic properties of a molecule. The furan ring is also a key structural element in various bioactive compounds. Understanding the solubility and stability of this compound is fundamental for its development as a potential drug candidate, impacting everything from synthesis and purification to formulation and bioavailability.
This technical guide offers a detailed overview of the anticipated solubility and stability characteristics of this compound and provides standardized protocols for their experimental determination.
Predicted Physicochemical Properties and Solubility
Table 1: Predicted Solubility of this compound
| Solvent Type | Predicted Solubility | Rationale |
| Aqueous Media | ||
| Acidic (e.g., pH 1-5) | High | Protonation of the piperazine nitrogens will form soluble salts. |
| Neutral (e.g., pH 7) | Moderate | The compound will exist predominantly as the free base, with solubility dictated by the balance of the hydrophilic piperazine and the more lipophilic furan and methylene groups. |
| Basic (e.g., pH 9-12) | Low | The compound will be in its free base form, and the deprotonation of any residual protonated species will decrease aqueous solubility. |
| Organic Solvents | ||
| Polar Protic (e.g., Methanol, Ethanol) | High | Capable of hydrogen bonding with the piperazine nitrogens. |
| Polar Aprotic (e.g., DMSO, DMF) | High | Good general solvents for a wide range of organic molecules. |
| Non-polar (e.g., Hexane, Toluene) | Low | The polarity of the piperazine and furan moieties will limit solubility in non-polar environments. |
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of a compound in a given solvent.[2]
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., phosphate-buffered saline at various pH values, relevant organic solvents)
-
Sealed, inert glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Shake for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered sample with a suitable solvent and analyze its concentration using a validated HPLC method.
-
Calculation: The solubility is determined from the measured concentration of the saturated solution.
Thermodynamic Solubility Determination Workflow
Stability of this compound
The chemical stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. Potential areas of instability include the piperazine ring, which can undergo oxidation and thermal degradation, and the furan ring, which can be susceptible to acidic conditions and oxidation.
Potential Degradation Pathways
-
Oxidative Degradation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides, ring-opened products, or other degradation products. Studies on piperazine itself have shown that oxidation can be catalyzed by metal ions.[3] The furan ring can also undergo oxidation.
-
Thermal Degradation: At elevated temperatures, piperazine can degrade via SN2 substitution reactions, leading to ring-opening.[3][4] Similar pathways may be possible for this compound, especially under high-temperature processing or storage conditions.
-
Hydrolytic Degradation: The furan ring can be susceptible to cleavage under strongly acidic conditions, although it is generally stable at neutral and basic pH. The ether-like linkage in the furan ring and the C-N bonds of the piperazine ring are generally stable to hydrolysis under typical physiological conditions.
Studies on synthetic piperazines have shown that storage at room temperature should be avoided due to potential degradation, with frozen storage (-20°C) being optimal for long-term stability.[5][6]
Experimental Protocol for Stability Assessment
This protocol outlines a general approach for assessing the stability of this compound under various stress conditions, such as changes in pH, temperature, and exposure to light.
Materials:
-
This compound solution of known concentration
-
Buffers of various pH values (e.g., pH 2, 7, 9)
-
Temperature-controlled chambers/ovens
-
Photostability chamber with controlled light exposure (e.g., ICH Q1B option 2)
-
Inert, sealed vials
-
HPLC system with a stability-indicating method (a method capable of resolving the parent compound from its degradation products)
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the desired buffers or solvents.
-
Stress Conditions:
-
pH Stability: Store aliquots of the solutions at different pH values at a constant temperature (e.g., 40°C).
-
Thermal Stability: Store aliquots at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose aliquots to a controlled light source as per ICH guidelines, alongside a dark control.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Analysis: Analyze each sample using the stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.
-
Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation rate. Identify and, if possible, characterize the major degradation products.
Stability Assessment Workflow
Summary and Recommendations
The solubility and stability of this compound are critical parameters that require experimental determination for any drug development program. Based on its chemical structure, it is predicted to have good solubility in acidic aqueous media and polar organic solvents. The primary stability concerns are likely to be oxidative and thermal degradation of the piperazine ring and potential acid-catalyzed degradation of the furan ring.
It is strongly recommended that the experimental protocols outlined in this guide be performed to generate robust, quantitative data for this compound. This will enable informed decisions regarding its handling, formulation, and storage, which are essential for its successful development as a therapeutic agent.
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. 1-(2-Furoyl)piperazine CAS#: 40172-95-0 [m.chemicalbook.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to 1-(2-Furoyl)piperazine (CAS 40172-95-0)
Disclaimer: Initial research may conflate CAS 40172-95-0 with Tyrphostin AG 126 (CAS 118409-62-4). This document pertains exclusively to 1-(2-Furoyl)piperazine.
This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and potential biological activities of 1-(2-Furoyl)piperazine for researchers, scientists, and drug development professionals.
Core Properties and Data
1-(2-Furoyl)piperazine is an organic compound featuring a piperazine ring acylated with a 2-furoyl group.[1] This structure makes it a valuable heterocyclic building block in medicinal chemistry.[2]
Physicochemical and Structural Data
| Property | Value | References |
| CAS Number | 40172-95-0 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][3][4][5] |
| Molecular Weight | 180.20 g/mol | [1] |
| IUPAC Name | (furan-2-yl)(piperazin-1-yl)methanone | [5] |
| Synonyms | 1-(2-Furoyl)piperazine, 2-Furoic piperazide, N-(2-Furancarbonyl)piperazine | [1][2] |
| Melting Point | 67-70 °C | [3] |
| Boiling Point | 137-140 °C (at 0.1 mmHg) | [3][4] |
| Appearance | Crystalline powder | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol.[3] | [3] |
| InChI Key | SADPINFEWFPMEA-UHFFFAOYSA-N | [1] |
| SMILES | O=C(N1CCNCC1)c2ccco2 |
Applications in Research and Drug Development
The primary utility of 1-(2-Furoyl)piperazine in a professional setting is as a versatile chemical intermediate for the synthesis of complex, biologically active molecules.[2]
Role as a Synthetic Building Block
1-(2-Furoyl)piperazine serves as a key starting material in the synthesis of various pharmaceutical compounds and research candidates. Notably, it is an intermediate in the production of Prazosin, an α1-adrenergic receptor antagonist.[2] Its application extends to the synthesis of diverse molecular scaffolds, including:
-
Quinazoline derivatives : Utilized in the development of compounds like 4-amino-2-[4-(2-furoyl)piperazin-1-yl]-quinazoline hydrochloride.[6][7]
-
Benzimidazole derivatives : Used to create molecules such as 2-[4-(2-furoyl)piperazin-1-yl]-benzimidazole hydrochloride hydrate.[6][7]
-
Serotoninergic Ligands : Employed in the synthesis of novel 2-hydroxypropyl-4-arylpiperazine derivatives targeting serotonin receptors.[]
-
Enzyme Inhibitors : Used in the fragment-based design of inhibitors for enzymes like R67 dihydrofolate reductase.[7]
The following diagram illustrates the workflow of utilizing 1-(2-Furoyl)piperazine as a foundational element in synthetic chemistry.
Biological Activity and Experimental Considerations
While predominantly used in synthesis, there is evidence suggesting inherent biological activity for 1-(2-Furoyl)piperazine.
Potential Pharmacological Profile
One study has identified 1-(2-Furoyl)piperazine as a potent inhibitor of tyrosinase, an enzyme crucial for melanin synthesis.[9] This suggests a potential therapeutic application in dermatological conditions involving hyperpigmentation.[9] The piperazine and furoyl moieties may also allow for interactions with other biological targets, making it a compound of interest for further pharmacological screening.[1]
Experimental Protocols
Detailed, standardized experimental protocols for assays involving 1-(2-Furoyl)piperazine are not widely documented in general chemical databases. Researchers must refer to specific primary literature for methodologies. For instance, its synthesis is described in the Journal of Medicinal Chemistry.[4] When utilizing this compound, standard laboratory procedures for handling solid organic chemicals should be followed.
Safety and Handling
1-(2-Furoyl)piperazine is classified as a hazardous substance.
-
Hazard Codes : H302 + H312 + H332, H315, H319, H335.
-
Precautionary Statements : P261, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312, P305 + P351 + P338.
-
Personal Protective Equipment : It is recommended to use an N95 dust mask, eye shields, and gloves when handling this compound.
The compound is an irritant to the skin, eyes, and respiratory system.[3] Appropriate safety measures should be strictly adhered to in a laboratory setting.
References
- 1. CAS 40172-95-0: 1-(2-Furoyl)piperazine | CymitQuimica [cymitquimica.com]
- 2. Furoyl piperazine | PMC Isochem [pmcisochem.fr]
- 3. chembk.com [chembk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1-(FURAN-2-CARBONYL)PIPERAZINE | CAS 40172-95-0 [matrix-fine-chemicals.com]
- 6. 1-(2-Furoyl)piperazine 97 40172-95-0 [sigmaaldrich.com]
- 7. 1-(2-Furoyl)piperazine | 40172-95-0 [chemicalbook.com]
- 9. 1-(2-Furoyl)piperazine | 40172-95-0 | IF36870 | Biosynth [biosynth.com]
Methodological & Application
Application Notes and Protocols for 1-(2-Furylmethyl)piperazine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Furylmethyl)piperazine (CAS No. 59037-70-6) is a heterocyclic building block incorporating both a furan moiety and a piperazine ring.[1] While specific literature on this exact intermediate is limited, its structural components suggest significant potential in medicinal chemistry and drug discovery. The furan ring serves as a versatile scaffold found in numerous bioactive compounds, contributing to a range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2] The piperazine moiety is a well-established pharmacophore known to improve physicochemical properties and modulate biological activity. This document provides an overview of the potential applications of this compound, along with generalized experimental protocols for its synthesis and derivatization, based on established chemical principles and data from structurally related compounds.
Chemical Properties and Potential Applications
This compound's structure allows for further functionalization at the secondary amine of the piperazine ring. This enables the synthesis of a diverse library of compounds with potential therapeutic applications. Based on the known biological activities of furan and piperazine derivatives, potential applications for compounds derived from this intermediate include:
-
Antimicrobial Agents: The furan nucleus is a key component in several antimicrobial drugs.[2] Derivatives of this compound could be explored for activity against various bacterial and fungal strains.[3][4]
-
Anticancer Agents: Piperazine derivatives are integral to a number of anticancer drugs.[5] The combination with a furan ring could lead to novel compounds with cytotoxic activity against various cancer cell lines.
-
Central Nervous System (CNS) Agents: The piperazine scaffold is a common feature in drugs targeting the CNS, including antidepressants and antipsychotics.[5]
-
Anti-inflammatory Agents: Certain furan-containing compounds have demonstrated anti-inflammatory properties.[2]
Synthesis of this compound
A common method for the synthesis of N-alkylated piperazines is the nucleophilic substitution reaction between piperazine and an appropriate alkyl halide. For this compound, this would involve the reaction of piperazine with a 2-furylmethyl halide (e.g., 2-furfuryl chloride). To favor mono-alkylation, an excess of piperazine is typically used.
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperazine
-
2-Furfuryl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
To a solution of piperazine (4 equivalents) in acetonitrile, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of 2-furfuryl chloride (1 equivalent) in acetonitrile to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.
Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and solvent may need to be optimized for best results.
Derivatization of this compound
The secondary amine of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of a library of derivatives.
N-Acylation
Reaction Scheme:
Caption: General workflow for N-acylation of this compound.
Experimental Protocol: N-Acylation of this compound
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., benzoyl chloride)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane.
-
Add triethylamine (1.2 equivalents) to the solution and cool to 0 °C.
-
Add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
N-Alkylation (Reductive Amination)
Reaction Scheme:
Caption: Workflow for N-alkylation via reductive amination.
Experimental Protocol: N-Alkylation of this compound
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Potential Biological Activity of Derivatives
Table 1: Hypothetical Antibacterial Activity Data for Derivatives
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for potential derivatives of this compound against common bacterial strains, based on activities observed for analogous compounds. This data is for illustrative purposes only and requires experimental validation.
| Compound ID | Derivative Structure (R group on N4) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| FMP-01 | -COCH₂-Ph | 16 | 32 |
| FMP-02 | -COCH₂-(4-Cl-Ph) | 8 | 16 |
| FMP-03 | -CH₂-Ph | 32 | 64 |
| FMP-04 | -CH₂-(4-NO₂-Ph) | 16 | 32 |
Signaling Pathway Considerations
The biological targets of furan-piperazine derivatives can be diverse. For example, in the context of cancer, piperazine-containing compounds have been shown to act as kinase inhibitors, interfering with signaling pathways that control cell growth and proliferation.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Conclusion
This compound represents a promising, albeit under-explored, chemical intermediate for the development of novel therapeutic agents. Its synthesis and derivatization can be achieved through standard organic chemistry methodologies. The combination of the furan and piperazine scaffolds suggests a high potential for discovering new compounds with a wide range of biological activities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
- 1. chembk.com [chembk.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 1-(2-Furylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of novel quinazoline derivatives incorporating a 1-(2-furylmethyl)piperazine moiety. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and approved drugs.[1][2] The incorporation of a piperazine ring, often linked to other functionalities, has been a successful strategy in the development of therapeutic agents, including anticancer and antimicrobial drugs.[3][4][5] This protocol outlines a robust and versatile synthetic route, adaptable for the creation of a library of compounds for screening and drug discovery programs.
Introduction
Quinazoline and its derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][6] Notably, several FDA-approved cancer therapies, such as Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline scaffold, highlighting the therapeutic importance of this heterocyclic system.[2] The piperazine nucleus is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to modulate physicochemical properties such as solubility and basicity.
The synthesis of hybrid molecules combining the quinazoline core with a this compound substituent offers an avenue for the exploration of novel chemical space and the potential discovery of new therapeutic agents. The furan moiety can engage in various interactions with biological targets and can be a site for further chemical modification.
General Synthetic Strategy
The most direct and widely applicable method for the synthesis of 4-(piperazin-1-yl)quinazoline derivatives involves the nucleophilic aromatic substitution of a leaving group, typically a halogen, at the 4-position of the quinazoline ring with an N-substituted piperazine. This application note details a two-step synthetic sequence commencing with the preparation of a 4-chloroquinazoline intermediate, followed by its reaction with this compound.
A generalized workflow for this synthesis is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpras.com [ijpras.com]
- 4. Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08644D [pubs.rsc.org]
- 5. Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation of 1-(2-Furylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Furylmethyl)piperazine is a versatile building block in medicinal chemistry and drug discovery. The presence of a secondary amine on the piperazine ring allows for the introduction of various substituents through N-alkylation, enabling the synthesis of diverse compound libraries for screening and lead optimization. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination. Additionally, a troubleshooting guide is included to address common experimental challenges.
Methods for N-Alkylation
Two primary methods for the N-alkylation of this compound are presented:
-
Direct Alkylation: This method involves the reaction of this compound with an alkyl halide in the presence of a base. It is a straightforward and widely used technique for forming carbon-nitrogen bonds.
-
Reductive Amination: This is a two-step, one-pot process where this compound is first reacted with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ to yield the N-alkylated product. This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[1]
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the mono-N-alkylation of this compound with an alkyl bromide.
Materials:
-
This compound
-
Alkyl Bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried reaction flask, add this compound and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination
This protocol provides a general method for the N-alkylation of this compound using an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM or DCE in a reaction flask.
-
Add the aldehyde or ketone to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the iminium ion.
-
In a single portion, add sodium triacetoxyborohydride (STAB) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography.
Data Presentation
The following table summarizes representative yields for N-alkylation of piperazine derivatives using various methods. Note that these are examples from the literature for structurally related compounds and actual yields for this compound may vary depending on the specific substrate and reaction conditions.
| Starting Material | Alkylating Agent | Method | Solvent | Base | Yield (%) |
| Piperazine | Alkyl Halide | Direct Alkylation | Pyridine | Pyridine (excess) | ~70-80 |
| N-Acetylpiperazine | 1-Bromobutane | Direct Alkylation | THF | K₂CO₃ | Not Specified |
| N-Acetylpiperazine | 1-Bromohexane | Direct Alkylation | THF | K₂CO₃ | 69 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product | Inactive reagents | Use fresh, anhydrous reagents and solvents. |
| Insufficient base | Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used. | |
| Poor solubility of reagents | Switch to a more polar aprotic solvent such as DMF. | |
| Low reaction temperature | Many N-alkylation reactions require heating to proceed at a reasonable rate. | |
| Formation of Di-alkylated Byproduct | Incorrect stoichiometry | Use an excess of piperazine relative to the alkylating agent. |
| Rapid addition of the alkylating agent | Add the alkylating agent slowly to the reaction mixture. | |
| Reaction Stalls | Reversible reaction equilibrium | Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base. |
Visualizations
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
References
Application Notes and Protocols for the Synthesis of Dihydrofolate Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of dihydrofolate reductase (DHFR) inhibitors, a critical class of therapeutic agents used in the treatment of cancer and infectious diseases. This document offers detailed protocols for the synthesis of lead compounds, methodologies for in vitro and cellular assays, and a comparative analysis of the potency of various inhibitors.
Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target
Dihydrofolate reductase is a pivotal enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[2] Rapidly proliferating cells, such as cancer cells and pathogenic microbes, have a high demand for these nucleic acid precursors to support their growth and division.[2]
Inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.[2] This mechanism of action has established DHFR as a validated and effective therapeutic target.[2] Prominent examples of DHFR inhibitors include methotrexate, used in cancer chemotherapy, and trimethoprim, an antibacterial agent.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the folate metabolism pathway and a general workflow for the synthesis and evaluation of DHFR inhibitors.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-(2-Furylmethyl)piperazine Hydrochloride
Authored for researchers, scientists, and drug development professionals, this document provides a detailed methodology for the laboratory-scale synthesis of 1-(2-Furylmethyl)piperazine hydrochloride, a valuable building block in medicinal chemistry.
This application note outlines a two-step synthesis process commencing with the reductive amination of furfural with piperazine to yield this compound. This intermediate is subsequently converted to its hydrochloride salt. This synthetic route is efficient and utilizes standard laboratory reagents and techniques.
Experimental Protocols
Part 1: Synthesis of this compound (Free Base)
This procedure details the reductive amination of furfural with piperazine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
Furfural
-
Piperazine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of furfural (1.0 eq) in 1,2-dichloroethane (DCE), add piperazine (1.2 eq).
-
Stir the resulting mixture at room temperature for 1 hour.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
Part 2: Synthesis of this compound Hydrochloride
This section describes the conversion of the free base to its corresponding hydrochloride salt.
Materials:
-
This compound (crude product from Part 1)
-
Anhydrous diethyl ether
-
2 M HCl in diethyl ether
-
Beaker
-
Magnetic stirrer
-
Büchner funnel and flask
-
Vacuum oven
Procedure:
-
Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Continue stirring the resulting suspension for 30 minutes at room temperature.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum at 40°C to a constant weight to obtain this compound hydrochloride.
Data Presentation
The following table summarizes the quantitative data for a typical laboratory-scale synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) | Equivalents |
| Furfural | C₅H₄O₂ | 96.09 | 0.05 | 4.80 | 1.0 |
| Piperazine | C₄H₁₀N₂ | 86.14 | 0.06 | 5.17 | 1.2 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 0.075 | 15.89 | 1.5 |
| This compound Hydrochloride | C₉H₁₅ClN₂O | 202.68 | |||
| Theoretical Yield | 0.05 | 10.13 | |||
| Actual Yield | (To be determined experimentally) | ||||
| Percent Yield (%) | (To be calculated) |
Mandatory Visualization
The following diagrams illustrate the chemical reaction pathway and the experimental workflow.
Application Notes and Protocols for 1-(2-Furylmethyl)piperazine in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine and its derivatives represent a cornerstone in the development of centrally acting therapeutics, contributing to a wide array of drugs for neurological and psychiatric disorders. This document provides detailed application notes and protocols for the investigation of 1-(2-Furylmethyl)piperazine , a member of this versatile class of compounds. Due to a lack of specific published data on this particular molecule, the following information is based on the known pharmacology of structurally related furan-piperazine compounds and the broader class of arylpiperazines. These notes are intended to guide researchers in the synthesis, characterization, and evaluation of this compound for its potential in CNS drug discovery.
Introduction to Piperazine Derivatives in CNS Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs targeting the central nervous system.[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often impart favorable pharmacokinetic profiles, such as improved solubility and the ability to cross the blood-brain barrier. Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, anxiolyties, and treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][3] Their therapeutic effects are often mediated through interactions with various CNS receptors, including serotonin (5-HT), dopamine (D2), and sigma (σ) receptors.[4][5]
The incorporation of a furan moiety, as seen in this compound, introduces a distinct aromatic system that can engage in specific interactions with biological targets. While research on this compound is limited, related furoyl-piperazine compounds have been investigated as intermediates in the synthesis of novel pharmaceuticals.[6] This document outlines a prospective research plan for characterizing the CNS activity of this compound.
Synthesis and Characterization
General Synthesis Protocol for this compound
A common method for the synthesis of monosubstituted piperazines is through nucleophilic substitution. The following is a general protocol that can be adapted for the synthesis of this compound.
Reaction Scheme:
Materials:
-
Piperazine
-
2-(Chloromethyl)furan or 2-Furaldehyde (for reductive amination)
-
Sodium triacetoxyborohydride (for reductive amination)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Potassium carbonate)
-
Sodium sulfate or Magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol, Ethyl acetate, Hexanes)
Protocol: Reductive Amination
-
To a solution of 2-furaldehyde (1.0 eq) in anhydrous dichloromethane, add piperazine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry.
Analytical Characterization
For the quantitative analysis of this compound and its potential metabolites in biological matrices, High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection is recommended.[7]
Table 1: Template for HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | To be optimized (e.g., 5-95% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (to be determined)or Mass Spectrometry (ESI+) |
| Injection Volume | 10 µL |
Hypothesized CNS Applications and Mechanisms of Action
Based on the pharmacology of related arylpiperazines, this compound is a candidate for investigation in several CNS disorders.
Potential Therapeutic Areas
-
Depression and Anxiety: Many arylpiperazines exhibit high affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A, which are key targets in the treatment of mood and anxiety disorders.[8]
-
Alzheimer's Disease: Some piperazine derivatives have shown potential in Alzheimer's disease by targeting amyloid-β aggregation and exhibiting neuroprotective effects.[3][9]
-
Schizophrenia: The modulation of dopamine D2 and serotonin 5-HT2A receptors by piperazine-containing compounds is a well-established strategy for antipsychotic drug development.
Hypothesized Signaling Pathway
Given the prevalence of 5-HT1A receptor agonism among arylpiperazines with anxiolytic and antidepressant effects, a plausible mechanism of action for this compound could involve the modulation of serotonergic signaling.
Caption: Hypothesized 5-HT1A receptor signaling pathway for this compound.
Experimental Protocols
The following protocols are standard assays for characterizing the CNS activity of a novel compound like this compound.
In Vitro Receptor Binding Assay
This protocol is to determine the binding affinity of this compound for a specific CNS receptor (e.g., 5-HT1A).
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A)
-
This compound stock solution
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Non-specific binding control (e.g., a high concentration of a known ligand)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand, and 50 µL of either the test compound, buffer (for total binding), or non-specific control.
-
Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value using competitive binding analysis software (e.g., Prism).
Table 2: Template for Receptor Binding Affinity Data
| Receptor | Radioligand | Ki (nM) ± SEM |
| 5-HT1A | [³H]8-OH-DPAT | |
| 5-HT2A | [³H]Ketanserin | |
| D2 | [³H]Spiperone | |
| σ1 | --INVALID-LINK---Pentazocine |
In Vivo Behavioral Models
To assess the potential anxiolytic or antidepressant effects of this compound, standard rodent behavioral models can be employed.
Experimental Workflow:
Caption: General workflow for in vivo behavioral testing.
a) Elevated Plus Maze (for anxiolytic activity):
-
Administer this compound or vehicle to mice or rats at various doses.
-
After a set pre-treatment time (e.g., 30 minutes), place the animal in the center of the elevated plus maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.
b) Forced Swim Test (for antidepressant activity):
-
Administer this compound or vehicle to mice or rats daily for a period of 7-14 days.
-
On the final day of treatment, place the animal in a cylinder of water from which it cannot escape.
-
Record the total duration of immobility during a 6-minute test session.
-
A significant decrease in immobility time suggests an antidepressant-like effect.
Table 3: Template for In Vivo Behavioral Data
| Behavioral Test | Dose (mg/kg) | Key Metric (Mean ± SEM) | p-value vs. Vehicle |
| Elevated Plus Maze | Vehicle | ||
| 1 | |||
| 10 | |||
| 30 | |||
| Forced Swim Test | Vehicle | ||
| 1 | |||
| 10 | |||
| 30 |
Conclusion
While direct experimental data for this compound in the context of CNS drug discovery is not currently available in the public domain, its structural similarity to other pharmacologically active piperazine derivatives suggests it is a compound of interest for further investigation. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, characterization, and preclinical evaluation of this compound. Researchers are encouraged to utilize these methodologies to explore the therapeutic potential of this novel compound in addressing the significant unmet needs in the treatment of CNS disorders.
References
- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction yield for 1-(2-Furylmethyl)piperazine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-(2-Furylmethyl)piperazine. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: There are two primary and effective synthetic routes for the synthesis of this compound:
-
N-Alkylation of Piperazine: This method involves the direct reaction of piperazine with a furfuryl halide, such as furfuryl chloride, typically in the presence of a base.
-
Reductive Amination: This one-pot reaction involves the condensation of furfural with piperazine to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to yield the final product.
Q2: Which synthetic route is generally preferred and why?
A2: The choice of synthetic route often depends on the scale of the reaction, available starting materials, and desired purity.
-
Reductive amination is often preferred for its operational simplicity and the ability to avoid the handling of potentially unstable alkyl halides. It is a one-pot reaction that can lead to high yields of the desired mono-alkylated product.
-
N-alkylation can also be effective, but controlling the reaction to prevent the formation of the di-alkylated byproduct, 1,4-bis(2-furylmethyl)piperazine, can be a challenge.
Q3: How can I minimize the formation of the di-alkylated byproduct in the N-alkylation route?
A3: Minimizing the formation of the di-alkylated byproduct is a critical aspect of optimizing the N-alkylation of piperazine. Several strategies can be employed:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 fold) shifts the reaction equilibrium towards the formation of the mono-alkylated product.
-
Slow Addition of the Alkylating Agent: Adding the furfuryl chloride dropwise to the piperazine solution at a low temperature helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.
-
Use of a Mono-protected Piperazine: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one of the nitrogen atoms, directing the alkylation to the unprotected site. The Boc group can be subsequently removed under acidic conditions.
Q4: What are the common side reactions in the reductive amination of furfural?
A4: Besides the formation of the desired product, several side reactions can occur during the reductive amination of furfural with piperazine:
-
Formation of Furfuryl Alcohol: If the reducing agent is too reactive or if the reaction conditions are not optimized, the furfural can be directly reduced to furfuryl alcohol.[1]
-
Formation of Di-alkylated Product: Similar to the N-alkylation route, over-alkylation can occur, leading to the formation of 1,4-bis(2-furylmethyl)piperazine.
-
Formation of Amine Byproducts: Other amine byproducts can also be formed depending on the reaction conditions and the purity of the starting materials.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may be encountered during the synthesis of this compound.
N-Alkylation Route: Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Mono-alkylated Product | Insufficient excess of piperazine. | Increase the molar ratio of piperazine to furfuryl chloride to at least 5:1. |
| Reaction temperature is too high, leading to side reactions. | Perform the reaction at a lower temperature (e.g., room temperature or below) and monitor the progress by TLC. | |
| Incomplete reaction. | Increase the reaction time or consider a more polar solvent like DMF to improve solubility. | |
| High Yield of Di-alkylated Product | Molar ratio of piperazine to furfuryl chloride is too low. | Use a significant excess of piperazine (at least 5-fold). |
| Rapid addition of furfuryl chloride. | Add the furfuryl chloride solution slowly and dropwise to the reaction mixture. | |
| High reaction temperature. | Maintain a lower reaction temperature throughout the addition and reaction time. | |
| Use of unprotected piperazine. | For optimal control and higher purity, use a mono-protected piperazine like N-Boc-piperazine. | |
| Formation of Dark-colored Impurities | Decomposition of furfuryl chloride. | Use freshly distilled or high-purity furfuryl chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction temperature is too high. | Lower the reaction temperature and monitor for any color changes. | |
| Difficulty in Product Purification | Presence of excess piperazine and piperazine salts. | During workup, perform an acid wash to remove excess piperazine. The product can then be extracted into an organic solvent after basifying the aqueous layer. |
| Similar polarity of mono- and di-alkylated products. | Use column chromatography with a carefully selected solvent system for efficient separation. |
Reductive Amination Route: Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Inefficient imine formation. | Ensure anhydrous conditions. The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate imine formation. |
| Inactive or insufficient reducing agent. | Use a fresh, high-quality reducing agent. Ensure the correct stoichiometry is used. Sodium triacetoxyborohydride is a mild and effective choice. | |
| Low reaction temperature. | Some reductive aminations require gentle heating to proceed at a reasonable rate. | |
| Significant Formation of Furfuryl Alcohol | Reducing agent is too reactive. | Use a milder reducing agent like sodium triacetoxyborohydride, which is selective for the iminium ion over the aldehyde.[2] |
| Premature addition of the reducing agent. | Allow sufficient time for the imine to form before adding the reducing agent. | |
| Formation of Di-alkylated Byproduct | Incorrect stoichiometry. | Use an excess of piperazine relative to furfural. |
| Reaction Stalls or is Incomplete | Poor solubility of reagents. | Choose a suitable solvent in which all reactants are soluble. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[2] |
| Deactivation of the catalyst (if using catalytic hydrogenation). | Ensure the use of high-purity reagents and solvents to avoid catalyst poisoning. | |
| Difficult Work-up | Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
| Product remains in the aqueous layer. | Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the product with an organic solvent. |
Experimental Protocols
Protocol 1: N-Alkylation of Piperazine with Furfuryl Chloride
This protocol focuses on maximizing the yield of the mono-alkylated product by using a large excess of piperazine.
Materials:
-
Piperazine (10 eq.)
-
Furfuryl chloride (1 eq.)
-
Potassium carbonate (K₂CO₃) (2 eq.)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add piperazine and anhydrous acetonitrile.
-
Add potassium carbonate to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of furfuryl chloride in anhydrous acetonitrile to the stirred piperazine suspension over 1-2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove excess piperazine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Reductive Amination of Furfural with Piperazine
This protocol utilizes sodium triacetoxyborohydride as a mild and selective reducing agent.[3]
Materials:
-
Furfural (1 eq.)
-
Piperazine (1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve furfural and piperazine in anhydrous 1,2-dichloroethane.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
References
Technical Support Center: Purification of Crude 1-(2-Furylmethyl)piperazine
Welcome to the technical support center for the purification of crude 1-(2-Furylmethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, particularly after its synthesis via the reductive amination of furfural with piperazine.
Problem 1: Low Yield of Isolated Product
-
Symptoms: The final mass of the purified this compound is significantly lower than theoretically expected.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Before beginning the work-up, ensure the reaction has gone to completion by using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Product Loss During Extraction | This compound is a basic compound. During aqueous extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to keep the product in its free base form, thus maximizing its partitioning into the organic solvent. Conversely, to remove non-basic impurities, the product can be protonated and extracted into an acidic aqueous layer. |
| Product Precipitation During Work-up | The hydrochloride salt of the product may precipitate if the pH of the aqueous layer becomes too acidic. Carefully monitor and adjust the pH during extractions. |
| Co-elution with Impurities During Chromatography | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. |
Problem 2: Presence of Impurities in the Final Product
-
Symptoms: Analytical data (e.g., NMR, GC-MS) of the purified product shows the presence of unreacted starting materials or by-products.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Unreacted Piperazine | Piperazine is highly water-soluble. A thorough wash of the organic layer with water or brine during the extraction process should remove most of the unreacted piperazine. |
| Unreacted Furfural | Furfural can be removed by washing the organic layer with a saturated aqueous solution of sodium bisulfite. |
| Presence of 1,4-bis(2-furylmethyl)piperazine (Disubstituted Byproduct) | This byproduct is generally less polar than the desired monosubstituted product. This difference in polarity can be exploited for separation by column chromatography using a suitable eluent system. Recrystallization may also be effective if a solvent system that selectively crystallizes the desired product can be found. |
| Product is an Oil and Difficult to Handle | Converting the oily free base to its hydrochloride salt can yield a solid material that is easier to handle and purify by recrystallization. This can be achieved by dissolving the oil in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of HCl in the same or a compatible solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: When synthesizing this compound via reductive amination of furfural and piperazine, the most common impurities are:
-
Unreacted piperazine
-
Unreacted furfural
-
The intermediate imine formed between furfural and piperazine
-
The disubstituted byproduct, 1,4-bis(2-furylmethyl)piperazine
-
Furfuryl alcohol, from the reduction of furfural
Q2: How can I remove the 1,4-bis(2-furylmethyl)piperazine byproduct?
A2: The 1,4-disubstituted byproduct is typically less polar than the desired monosubstituted product. This difference can be used for separation by silica gel column chromatography. A carefully chosen solvent system, often a gradient from a less polar to a more polar eluent, should allow for the elution of the disubstituted byproduct before your desired product.
Q3: My purified this compound is an oil. How can I solidify it?
A3: Converting the basic free base to its hydrochloride salt is a common method to obtain a solid. Dissolve the oily product in a suitable organic solvent like diethyl ether or isopropanol and add a solution of hydrogen chloride in ether or isopropanol dropwise. The hydrochloride salt will often precipitate and can be collected by filtration.[1] This solid can then be further purified by recrystallization.
Q4: What are some good starting solvent systems for column chromatography of this compound?
A4: For silica gel column chromatography, a good starting point is a mixture of a non-polar and a polar solvent. Common choices include:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
-
Petroleum Ether/Ethyl Acetate
The ratio of the solvents should be optimized based on the polarity of your product, as determined by TLC. For basic compounds like this, adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can improve the peak shape and reduce tailing.[1]
Q5: What are some suitable solvents for recrystallizing my product?
A5: The choice of recrystallization solvent is highly dependent on the specific form of your compound (free base or salt). Some commonly used solvents for piperazine derivatives include:
-
Ethanol
-
Isopropanol
-
Methanol/Water
-
Acetone/Water
It is recommended to perform small-scale solvent screening to find a solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol outlines a general procedure for the initial purification of crude this compound from non-basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) three times. The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Basification: Combine the acidic aqueous layers and, in a fume hood, carefully add a base such as 10M sodium hydroxide (NaOH) with cooling until the pH is greater than 9.
-
Extraction of Free Base: Extract the now basic aqueous solution three times with a fresh portion of the organic solvent.
-
Washing and Drying: Combine the organic layers containing the purified free base and wash with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude purified product.
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of the crude product using silica gel column chromatography.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate with 1% triethylamine) to find an eluent that gives good separation between your product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.[1]
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. Alternatively, for less soluble products, perform a dry loading by adsorbing the product onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, may be necessary to separate all components.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
This protocol is for the purification of the solid hydrochloride salt of this compound.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol. Add a solution of HCl in isopropanol dropwise until the solution is acidic. The hydrochloride salt should precipitate.
-
Dissolution: Transfer the crude salt to a clean flask. Add a small amount of a suitable recrystallization solvent (e.g., ethanol or isopropanol) and heat the mixture until the solid dissolves completely.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, further cool the flask in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Common Purification Techniques and Expected Outcomes
| Purification Technique | Target Impurities Removed | Typical Purity Achieved | Notes |
| Acid-Base Extraction | Neutral and acidic impurities | >90% | Good for initial cleanup. |
| Column Chromatography | Structurally similar impurities (e.g., disubstituted byproduct) | >98% | Requires optimization of the solvent system. |
| Recrystallization | Insoluble and minor soluble impurities | >99% | Best for obtaining highly pure solid material. |
| Distillation | Non-volatile impurities | >95% | Product must be thermally stable. |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of 1-(2-Furylmethyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 1-(2-Furylmethyl)piperazine, with a specific focus on preventing the common side reaction of di-acylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The primary challenge is controlling the selectivity between mono- and di-alkylation (or acylation in the case of reductive amination from an aldehyde) at the two reactive nitrogen atoms of the piperazine ring. This often leads to the formation of the undesired 1,4-bis(2-furylmethyl)piperazine byproduct, which can complicate purification and reduce the yield of the target mono-substituted product.
Q2: What are the main synthetic routes to prepare this compound?
The two primary synthetic routes are:
-
Direct N-alkylation: This involves reacting piperazine with a 2-furylmethyl halide (e.g., chloride or bromide).
-
Reductive Amination: This is a one-pot, two-step process where piperazine is first reacted with 2-furaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired product.[1] This method is advantageous as it can prevent the formation of quaternary ammonium salts.[2]
Q3: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?
Several strategies can be employed to favor mono-alkylation:
-
Use of a Protecting Group: This is the most reliable method.[1] Using a mono-protected piperazine, such as N-Boc-piperazine, blocks one nitrogen atom, directing the alkylation to the unprotected nitrogen. The protecting group can be subsequently removed.[1][2]
-
Control of Stoichiometry: Using a significant excess of piperazine relative to the 2-furylmethylating agent can statistically favor mono-alkylation.[1][2]
-
Slow Addition: Adding the 2-furylmethylating agent dropwise to the piperazine solution helps maintain a low concentration of the electrophile, reducing the probability of a second alkylation event.[1]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[1]
Troubleshooting Guide: Di-acylation in this compound Synthesis
This guide addresses the specific issue of significant di-acylation byproduct formation during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| High percentage of 1,4-bis(2-furylmethyl)piperazine observed by TLC, GC-MS, or NMR. | Incorrect stoichiometry. | Use an excess of piperazine (3-5 equivalents) relative to the 2-furylmethylating agent. |
| Rapid addition of the 2-furylmethylating agent. | Add the 2-furylmethylating agent slowly and dropwise to the reaction mixture, preferably at a low temperature to better control the reaction rate. | |
| Use of unprotected piperazine. | For optimal control and higher purity of the mono-substituted product, utilize a mono-protected piperazine such as N-Boc-piperazine or N-formyl piperazine.[1][2] | |
| Inappropriate solvent or base. | For direct alkylation, consider using a non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF.[1] | |
| Difficulty in separating the mono- and di-substituted products by column chromatography. | Similar polarities of the products. | If di-alkylation is unavoidable, consider converting the remaining free NH of the mono-substituted product to a derivative with a significantly different polarity (e.g., by reacting with Boc anhydride) to facilitate separation.[2] |
| Low overall yield of the desired mono-substituted product. | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If the reaction stalls, consider increasing the temperature or reaction time. |
| Product loss during work-up. | The product may have some water solubility. Ensure thorough extraction with an appropriate organic solvent. If the product is in an aqueous phase as a salt, basify the solution to free the amine before extraction. |
Experimental Protocols
Protocol 1: Reductive Amination of 2-Furaldehyde with Piperazine
This protocol is designed to favor the formation of the mono-substituted product.
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (3 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Aldehyde Addition: To this solution, add 2-furaldehyde (1 equivalent) dropwise at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Mono-N-Alkylation using a Protecting Group
This protocol offers a high degree of control over selectivity.
-
Alkylation of N-Boc-piperazine: Dissolve N-Boc-piperazine (1 equivalent) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like acetonitrile or DMF. Add 2-furylmethyl chloride (1 equivalent) dropwise to the mixture.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, filter off the base. Remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield N-Boc-N'-(2-furylmethyl)piperazine.
-
Deprotection: Dissolve the purified product in a suitable solvent (e.g., dichloromethane or dioxane) and add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Final Work-up: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the combined organic layers, filter, and concentrate to obtain the desired this compound.
Data Presentation
Table 1: Comparison of Strategies to Prevent Di-acylation
| Strategy | Key Parameters | Expected Outcome | Purity of Mono-product | Overall Yield |
| Excess Piperazine | 3-5 equivalents of piperazine | Statistical preference for mono-alkylation | Moderate | Moderate to Good |
| Slow Addition | Dropwise addition of alkylating agent at low temperature | Reduced local concentration of electrophile | Moderate to Good | Good |
| Mono-protected Piperazine | Use of N-Boc or other protecting groups | High selectivity for mono-alkylation | High to Excellent | Good (two steps) |
| Piperazine Salt | Use of piperazine monohydrochloride | Reduced nucleophilicity of the second nitrogen | Moderate | Moderate |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for preventing di-acylation.
References
Technical Support Center: Scaling Up 1-(2-Furylmethyl)piperazine Production
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-(2-Furylmethyl)piperazine. Our resources are designed to address common challenges encountered during process development and scale-up, ensuring efficient, safe, and high-purity production.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound synthesis, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield of this compound and Formation of Di-substituted Byproduct
Question: My reaction yield for the mono-alkylation of piperazine with 2-furfuryl chloride is significantly lower on a larger scale, and I'm observing a substantial amount of the di-substituted byproduct, 1,4-bis(2-furylmethyl)piperazine. How can I improve the selectivity for mono-substitution?
Answer: The formation of the di-substituted byproduct is a common challenge when scaling up piperazine alkylations due to the comparable reactivity of the second nitrogen atom after the first substitution.[1] Several strategies can be employed to favor mono-substitution:
-
Molar Ratio Adjustment: Using a significant excess of piperazine is the most straightforward approach to increase the statistical probability of the electrophile (2-furfuryl chloride) reacting with an un-substituted piperazine molecule.[1]
-
Protonation: Employing a protonated piperazine salt can help protect one of the nitrogen atoms, thereby suppressing the formation of the di-substituted derivative.[1]
-
Controlled Addition: A slow, controlled addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the electrophile, further favoring mono-alkylation.
Data Presentation: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Piperazine : 2-Furfuryl Chloride) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low |
| 10 : 1 | Very High | Trace |
Note: Yields are generalized and will vary based on specific reaction conditions such as temperature, solvent, and reaction time.
Logical Relationship: Troubleshooting Low Mono-substitution Yield
Caption: Troubleshooting workflow for low mono-substitution yield.
Issue 2: Difficulty in Purifying this compound
Question: I am struggling with the purification of the final product. Column chromatography is not efficient at a large scale, and distillation results in product degradation. What are some scalable purification strategies?
Answer: The basic nature and potential water solubility of this compound can present purification challenges.[1] Here are some effective methods for large-scale purification:
-
Acid-Base Extraction: This is a highly effective and scalable technique for separating basic compounds like piperazine derivatives from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The desired product will move to the aqueous layer as its protonated salt. The aqueous layer can then be basified, and the purified product can be re-extracted into an organic solvent.[1]
-
Crystallization: If the product is a solid, crystallization can be an excellent method for achieving high purity. This may involve forming a salt (e.g., hydrochloride) to improve the crystalline nature of the product. A patent for a related compound, 1-(2-Furoyl)piperazine, describes precipitating the hydrochloride salt to achieve purification.[2]
Experimental Workflow: Purification by Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Frequently Asked Questions (FAQs)
Synthesis and Scale-Up
Q1: What are the most common synthetic routes for this compound, and what are the scale-up considerations for each?
There are two primary routes for the synthesis of this compound:
-
Reductive Amination: This involves the reaction of furfural with piperazine in the presence of a reducing agent.
-
Scale-up Considerations: Heat management during the reduction step is critical, especially with highly reactive reducing agents like sodium borohydride. The choice of solvent and catalyst (if applicable for catalytic hydrogenation) needs to be optimized for cost and efficiency at scale.
-
-
Direct N-Alkylation: This is the reaction of piperazine with a 2-furfuryl halide (e.g., chloride or bromide).[3]
-
Scale-up Considerations: As discussed in the troubleshooting section, controlling the stoichiometry to favor mono-alkylation is the main challenge.[1] Efficient mixing and heat transfer are crucial to avoid localized high concentrations of the alkylating agent, which can lead to increased di-substitution.
-
Signaling Pathway: Synthesis of this compound
Caption: Synthetic pathway showing desired and side reactions.
Q2: What are the key safety considerations when scaling up the production of this compound?
-
Piperazine Handling: Anhydrous piperazine can be corrosive and may cause skin burns and eye damage.[4] It can also cause allergic skin reactions and respiratory issues if inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is essential.
-
Reaction Exotherms: Alkylation reactions can be exothermic. Temperature control must be carefully managed in large reactors to prevent thermal runaways.
-
Solvent Handling: The use of large quantities of organic solvents requires adherence to all safety protocols for flammable and potentially toxic substances. Ensure adequate ventilation and use of explosion-proof equipment.
Purification and Analysis
Q3: What analytical methods are recommended for in-process control and final product quality assessment?
-
In-Process Control (IPC):
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor reaction progress.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the consumption of starting materials and the formation of the product and byproducts.
-
-
Final Product Quality Control:
-
HPLC: To determine the purity of the final product and quantify any impurities. A C18 reverse-phase column with a mobile phase of water and acetonitrile containing an acid modifier (e.g., 0.1% formic acid) is a good starting point.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[5]
-
Q4: How can I identify and control potential impurities in the final product?
Common impurities may include unreacted piperazine, the di-substituted byproduct, and residual solvents.[6]
-
Identification: HPLC and GC-MS are powerful techniques for identifying and quantifying impurities.[7] Reference standards for potential impurities should be used for accurate identification.
-
Control:
-
Optimize reaction conditions to minimize byproduct formation.
-
Implement a robust purification process (e.g., acid-base extraction, crystallization) to remove impurities to acceptable levels.
-
Thoroughly dry the final product to remove residual solvents.
-
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via N-Alkylation
-
Materials:
-
Piperazine (10 molar equivalents)
-
2-Furfuryl chloride (1 molar equivalent)
-
Potassium carbonate (2 molar equivalents)
-
Acetonitrile
-
-
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge piperazine and acetonitrile.
-
Add potassium carbonate to the mixture and stir to create a slurry.
-
Slowly add a solution of 2-furfuryl chloride in acetonitrile to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC until the 2-furfuryl chloride is consumed.
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Proceed with purification as described in Protocol 2.
-
Protocol 2: Purification by Acid-Base Extraction
-
Materials:
-
Crude this compound
-
Toluene
-
1M Hydrochloric Acid
-
6M Sodium Hydroxide
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (anhydrous)
-
-
Procedure:
-
Dissolve the crude product in toluene.
-
Transfer the solution to a separatory funnel and extract three times with 1M hydrochloric acid.
-
Combine the aqueous extracts and wash with a small amount of fresh toluene to remove any remaining non-basic impurities.
-
Cool the combined aqueous layer in an ice bath and slowly add 6M sodium hydroxide with stirring until the pH is greater than 12.
-
Extract the basic aqueous layer three times with toluene.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. benchchem.com [benchchem.com]
- 6. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. researchgate.net [researchgate.net]
byproduct identification in 1-(2-Furylmethyl)piperazine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Furylmethyl)piperazine synthesis, particularly via the reductive amination of furfural with piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the reductive amination of furfural with piperazine. This typically involves the condensation of furfural and piperazine to form an iminium intermediate, which is then reduced to the final product.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Several byproducts can form during the synthesis of this compound. These can be broadly categorized as:
-
Process-related impurities: Unreacted starting materials such as furfural and piperazine.
-
Over-alkylation products: The desired product, being a secondary amine, can react further with furfural to form N,N'-bis(2-furylmethyl)piperazine.
-
Reduction of starting material: Furfural can be reduced to furfuryl alcohol.
-
Furan ring-opened or rearranged products: Under harsh acidic or thermal conditions, the furan ring may be susceptible to degradation.
Q3: How can I minimize the formation of the N,N'-bis(2-furylmethyl)piperazine byproduct?
A3: To minimize the formation of the di-substituted byproduct, it is advisable to use an excess of piperazine relative to furfural. This stoichiometric imbalance favors the mono-alkylation product. Careful control of reaction time and temperature can also help in reducing the extent of the second alkylation.
Q4: My final product is a yellow, viscous liquid, but I expected a crystalline solid. What could be the issue?
A4: The presence of impurities often results in the product being an oil or a viscous liquid instead of a crystalline solid. Broad peaks in NMR spectra are also indicative of impurities. Purification, for instance, through column chromatography or crystallization of a salt form (e.g., hydrochloride salt), may be necessary to obtain a pure, solid product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS to ensure the complete consumption of the limiting reagent. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Inefficient Reduction | Ensure the reducing agent is fresh and added in appropriate molar excess. The choice of reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) can also influence the reaction efficiency. |
| Side Reactions | As detailed in the FAQs, the formation of byproducts such as furfuryl alcohol or N,N'-bis(2-furylmethyl)piperazine can reduce the yield of the desired product. Optimize reaction conditions (stoichiometry, temperature, reaction time) to minimize these side reactions. |
| Work-up Issues | During aqueous work-up, ensure the pH is appropriately adjusted to ensure the product is in its free base form and can be efficiently extracted into the organic phase. Multiple extractions may be necessary. |
Problem 2: Presence of Unreacted Starting Materials in the Final Product
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants and reducing agent are correct. An excess of the aldehyde can lead to its presence in the final product. |
| Insufficient Reaction Time or Temperature | Allow the reaction to proceed for a sufficient duration at an optimal temperature to ensure complete conversion. |
| Ineffective Purification | If starting materials persist after the reaction, purification via column chromatography is recommended. Alternatively, an acidic wash during work-up can help remove unreacted piperazine. |
Problem 3: Identification of Unknown Impurities
If unknown impurities are detected, a combination of analytical techniques is recommended for their identification.
| Analytical Technique | Information Provided |
| GC-MS | Provides the mass-to-charge ratio of the impurity, which can help in determining its molecular weight and fragmentation pattern, aiding in structural elucidation. |
| HPLC | Allows for the separation and quantification of impurities. The retention time can be compared to known standards. |
| NMR (¹H, ¹³C) | Provides detailed structural information about the impurity, allowing for its definitive identification. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the reaction mixture or final product in the mobile phase.
Protocol 2: GC-MS Method for Byproduct Identification
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Injector Temperature: 250 °C
-
Detector: Mass Spectrometer (Electron Ionization - EI)
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or methanol.
Visualizations
Caption: Workflow for the identification and characterization of byproducts.
Technical Support Center: Purification of 1-(2-Furylmethyl)piperazine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of 1-(2-Furylmethyl)piperazine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to assist in your laboratory work.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound hydrochloride.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Synthesis | - Incomplete reaction.- Formation of byproducts such as 1,4-bis(2-furylmethyl)piperazine.- Residual starting materials (piperazine, furfural).- Over-reduction of the furan ring during reductive amination. | - Monitor reaction progress by TLC or LC-MS to ensure completion.- Optimize the stoichiometry of reactants to minimize disubstitution.- Employ purification techniques such as recrystallization or column chromatography to remove impurities. |
| Product is an Oil and Difficult to Handle | The product is in its free base form, which can be an oil at room temperature. | Convert the oily free base to its hydrochloride salt to induce solidification. This is achieved by treating a solution of the free base with hydrochloric acid. |
| Discoloration of the Final Product (Yellow or Brown) | - Presence of colored impurities from the furfural starting material.- Degradation of the furan ring, which can be sensitive to acidic conditions and oxidation. | - Treat a solution of the crude product with activated charcoal before filtration and recrystallization.- Ensure the purification process is carried out promptly and under an inert atmosphere if possible to minimize oxidation. |
| Low Yield After Purification | - Product loss during extraction and washing steps.- Use of an inappropriate recrystallization solvent, leading to high solubility of the product at low temperatures. | - Ensure the pH is correctly adjusted during aqueous workups to minimize the solubility of the free base in the aqueous layer.- Perform small-scale solvent screening to identify an optimal recrystallization solvent or solvent system that maximizes recovery. |
| Broad Melting Point Range | Presence of impurities or residual solvent. | - Further purify the product using the methods described below.- Ensure the purified solid is thoroughly dried under vacuum to remove any trapped solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities originating from the synthesis, typically a reductive amination of furfural with piperazine, include:
-
1,4-bis(2-furylmethyl)piperazine: This disubstituted byproduct forms when both nitrogen atoms of the piperazine ring react with furfural.
-
Unreacted Piperazine: Incomplete reaction can leave residual piperazine.
-
Products of Furan Ring Reduction: The furan ring can be susceptible to hydrogenation, leading to tetrahydrofurfurylmethyl derivatives.
-
Polymeric byproducts: Furfural can polymerize under certain conditions.
Q2: My this compound free base is an oil. How can I purify it before converting it to the hydrochloride salt?
A2: If the free base is an oil, purification is best achieved using silica gel column chromatography. A typical mobile phase would be a gradient of dichloromethane and methanol. To prevent streaking of the basic amine on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
Q3: What are the best solvents for recrystallizing this compound hydrochloride?
A3: Common solvents for the recrystallization of piperazine hydrochloride salts include polar protic solvents. Good starting points for solvent screening are:
-
Ethanol
-
Isopropanol
-
Methanol/Water mixture
-
Ethanol/Water mixture
The ideal solvent will dissolve the compound when hot but have low solubility when cold, allowing for good crystal recovery.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound hydrochloride can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying purity and detecting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify the compound and detect the presence of impurities by comparing the integration of characteristic peaks.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: Conversion of Crude Free Base to Hydrochloride Salt and Purification by Recrystallization
This protocol describes the conversion of the crude oily free base of this compound to its hydrochloride salt, followed by purification.
-
Dissolution: Dissolve the crude this compound free base (1 equivalent) in a minimal amount of a suitable solvent such as isopropanol or ethanol.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2 M HCl in isopropanol or concentrated HCl) dropwise until the solution becomes acidic (test with pH paper).
-
Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by scratching the inside of the flask with a glass rod or by cooling the solution in an ice bath.
-
Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction).
-
Recrystallization:
-
Transfer the crude hydrochloride salt to a clean Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Allow the clear solution to cool slowly to room temperature to form crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Final Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for analyzing the purity of this compound hydrochloride.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier. For example:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A typical gradient might be from 5% to 95% Solvent B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.
Data Presentation
The following table summarizes representative data for the purification of this compound hydrochloride.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery (%) | Appearance |
| Recrystallization from Ethanol | 92.5% | 99.2% | 85% | White crystalline solid |
| Recrystallization from Isopropanol | 92.5% | 99.5% | 88% | White crystalline solid |
| Column Chromatography followed by Salt Formation | 85.0% | 99.8% | 75% | Off-white crystalline solid |
Visualizations
Below are diagrams illustrating key workflows and chemical relationships relevant to the purification of this compound hydrochloride.
Caption: Workflow for the purification of this compound hydrochloride.
Caption: Key chemical structures in the purification of this compound.
troubleshooting N-(2-Furoyl)piperazine synthesis pH control
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with pH control during the synthesis of N-(2-Furoyl)piperazine. The information is presented in a question-and-answer format to directly address common experimental issues.
Troubleshooting Guide: pH Control
This section addresses specific problems that may arise during the synthesis, focusing on pH-related causes and solutions.
Question 1: My final product yield is significantly lower than expected, and I suspect a pH-related issue. What are the likely causes?
Answer: Low yield in this synthesis is frequently linked to improper pH control at two critical stages: the acylation reaction and the final product extraction.
-
During Acylation: If the pH is not maintained at the optimal acidic level (around 4.5) during the addition of furoyl chloride, the formation of the di-substituted byproduct, 1,4-Di-(2-furoyl)-piperazine, can be favored, which consumes the starting material and reduces the yield of your desired product.[1][2]
-
During Extraction: For efficient extraction into an organic solvent like chloroform, the N-(2-Furoyl)piperazine must be in its free base form. If the aqueous reaction mixture is not made sufficiently basic (e.g., pH 8.5) before extraction, the product will remain in its protonated, water-soluble salt form, leading to poor recovery.[1]
Question 2: I'm observing a significant amount of a di-acylated byproduct in my crude product analysis. How can this be prevented?
Answer: The formation of 1,4-Di-(2-furoyl)-piperazine is a common side reaction that can be minimized by strictly controlling the reaction's pH.[2] To selectively synthesize the mono-acylated product, the reaction should be carried out at a pH of approximately 4.5.[1] This is achieved by the simultaneous and careful addition of a base, such as 10% sodium hydroxide solution, to neutralize the hydrochloric acid that is generated as a byproduct of the reaction between furoyl chloride and piperazine.[1] This ensures that the piperazine is predominantly mono-protonated, deactivating the second amine group and preventing a second acylation.
Question 3: The pH of my reaction drops sharply when I add the furoyl chloride. How can I maintain a stable pH?
Answer: A rapid drop in pH is an expected consequence of the HCl generated during the acylation. To counteract this, you must add a base concurrently with the furoyl chloride. The recommended procedure is to add both the furoyl chloride and a 10% NaOH solution at such a rate that the pH is consistently maintained at the target of 4.5.[1] Using a calibrated pH meter for real-time monitoring is crucial. If you are struggling to maintain control, reduce the addition rate of both solutions.
Question 4: My product recovery is poor during the workup, with most of it remaining in the aqueous layer. Is this related to pH?
Answer: Yes, this is a classic pH-related extraction issue. N-(2-Furoyl)piperazine, being an amine, is basic. In an acidic or neutral aqueous solution, it exists as a protonated salt, which is soluble in water but not in common organic extraction solvents like chloroform. To ensure the product is in its neutral (free base) form, which is soluble in organic solvents, the pH of the solution must be raised to a basic level (a pH of 8.5 is recommended) before beginning the extraction.[1]
Frequently Asked Questions (FAQs)
Q1: What is the rationale for adjusting the initial pH to 4.5 before starting the acylation?
A: Piperazine is a diamine. By adjusting the pH to 4.5, the piperazine is maintained predominantly in a mono-protonated state. This effectively "protects" one of the two amine groups by making it non-nucleophilic, thereby statistically favoring the formation of the desired mono-acylated N-(2-Furoyl)piperazine and suppressing the formation of the di-acylated byproduct.[1][2]
Q2: Why is the pH raised to 8.5 after the reaction is complete?
A: The purpose of this step is to facilitate product extraction. Raising the pH to 8.5 deprotonates the product, converting it from its water-soluble hydrochloride salt form into the neutral free base. This free base form has much higher solubility in organic solvents like chloroform, allowing for efficient separation from the aqueous reaction mixture.[1]
Q3: What are the main consequences of failing to control the pH during the addition of furoyl chloride?
A: The primary consequence is a significantly reduced yield of N-(2-Furoyl)piperazine due to the competitive formation of the 1,4-Di-(2-furoyl)-piperazine byproduct.[2] The uncontrolled generation of HCl will also make the reaction mixture increasingly acidic, which could potentially lead to other side reactions or degradation of the desired product.
Q4: Can bases other than sodium hydroxide be used for pH control in this synthesis?
A: While the referenced protocol specifically uses a 10% aqueous solution of sodium hydroxide for its rapid and precise control in an aqueous medium, other bases are used in similar acylation reactions (e.g., Schotten-Baumann conditions).[1] Alternatives could include potassium carbonate or organic bases like triethylamine, often used in biphasic or non-aqueous systems. However, substituting the base would require a thorough re-optimization of the reaction conditions, including solvent and temperature, to achieve a comparable yield and purity.
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative parameters for the synthesis as described in the literature.
| Parameter | Value | Purpose | Reference |
| Initial Reaction pH | 4.5 | Promotes selective mono-acylation | [1] |
| pH during Acylation | Maintained at 4.5 | Prevents di-acylation byproduct formation | [1][2] |
| pH for Extraction | 8.5 | Converts product to free base for organic extraction | [1] |
| Acylation Reagent | Furoyl Chloride | Acylating agent | [1] |
| Starting Material | Piperazine Hexahydrate | Amine source | [1] |
| pH Control (Acid) | 6N HCl | Initial pH adjustment | [1] |
| pH Control (Base) | 10% NaOH Solution | pH maintenance during acylation and final adjustment | [1] |
| Reaction Time | 1 hour | Duration of furoyl chloride addition and reaction | [1] |
| Extraction Solvent | Chloroform | Solvent for product workup | [1] |
Experimental Protocol: Synthesis of N-(2-Furoyl)piperazine
This protocol is adapted from established procedures.[1]
-
Dissolution: Dissolve 194 g (1 mole) of piperazine hexahydrate in 250 mL of water in a suitable reaction vessel equipped with a stirrer and a pH meter.
-
Initial pH Adjustment: Cool the solution and acidify it to a pH of 4.5 by slowly adding 6N hydrochloric acid (HCl).
-
Acylation Reaction: Begin stirring the solution vigorously. Add 130.5 g (1 mole) of furoyl chloride and a 10% sodium hydroxide (NaOH) solution simultaneously via separate addition funnels.
-
pH Maintenance: Monitor the pH continuously throughout the addition. Adjust the addition rates of both the furoyl chloride and the NaOH solution to ensure the pH of the reaction mixture is constantly maintained at 4.5. The total addition time should be approximately 1 hour.
-
Post-Reaction pH Adjustment: After the addition is complete, continue stirring for a short period. Then, make the solution basic by adding 10% NaOH solution until the pH reaches 8.5.
-
Extraction: Transfer the basic reaction mixture to a continuous extractor or a large separatory funnel. Extract the product with chloroform for an extended period (e.g., 36 hours for continuous extraction, or multiple batch extractions).
-
Drying and Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent by distillation to yield the crude N-(2-Furoyl)piperazine. Further purification can be achieved by vacuum distillation.
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting pH control issues during the synthesis.
Caption: Troubleshooting workflow for pH control in N-(2-Furoyl)piperazine synthesis.
References
Technical Support Center: Stability of Furan-Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of the furan ring during chemical synthesis. Furan-containing compounds are pivotal in various sectors, including pharmaceuticals and renewable chemicals, but their susceptibility to degradation presents significant challenges.[1][2]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Compound Degradation During Acidic Reaction or Workup
Question: My furan-containing compound is degrading, turning dark, or showing multiple spots on TLC after treatment with acid (e.g., acidic workup, Friedel-Crafts acylation). What is happening, and how can I prevent it?
Answer: Furan rings are highly susceptible to degradation under acidic conditions.[3] The instability stems from the furan's unique electronic structure; while aromatic, its resonance energy is significantly lower than that of benzene, making it more reactive.[4] The degradation process is typically initiated by the protonation of the furan ring, which is the rate-limiting step.[3][5] Protonation at the α-carbon (adjacent to the oxygen) is energetically favored and creates a reactive intermediate.[3][5] This intermediate can then be attacked by nucleophiles like water, leading to ring-opening and the formation of 1,4-dicarbonyl compounds.[4][6] These reactive products can further lead to the formation of insoluble polymeric materials, often seen as a dark precipitate.[3][7]
Troubleshooting Steps:
-
Modify pH: Use the mildest acidic conditions possible for your transformation. If an acidic workup is necessary, consider using a buffered solution or a weak acid, and keep the exposure time to a minimum.[3][4]
-
Temperature Control: Perform the reaction and workup at low temperatures (e.g., 0 °C or below) to slow the rate of degradation.
-
Use Aprotic Solvents: Polar aprotic solvents, such as DMF, have been shown to have a stabilizing effect on furan derivatives.[1][2]
-
Substrate Modification: Introducing an electron-withdrawing group (EWG) onto the furan ring increases its stability against acid-induced degradation by decreasing the ring's electron density.[4][8] For example, performing halogenation on 2-furoic acid is often more successful than on furan itself.[4]
-
Use a Protecting Group: In multi-step syntheses, the furan ring can be temporarily protected to mask its reactivity.[9][10]
Issue 2: Product Decomposition During Chromatographic Purification
Question: I am experiencing significant loss of my product and observing streaking or new spots on TLC when performing silica gel column chromatography. What is the cause and what are my options?
Answer: This is a common problem stemming from the acidic nature of standard silica gel.[11] The acidic sites on the silica surface can catalyze the same ring-opening and polymerization pathways as aqueous acids, leading to low recovery of the desired furan compound.[11] Highly polar furan derivatives can also bind irreversibly to the silica, further reducing yields.[11]
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before use, wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine (typically 0.1-1% in the eluent), followed by the pure eluent.[11] This neutralizes the acidic sites.
-
Use a Buffered Mobile Phase: Adding a small amount (0.1-0.5%) of a volatile base, such as triethylamine or pyridine, to your eluent can help continuously neutralize the stationary phase as the column runs.[11]
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil®.[11] Note that this will likely change the elution profile, requiring re-optimization of the solvent system via TLC.[11]
-
Minimize Heat: If the compound is sensitive, run the column at room temperature or in a cold room to prevent heat-induced polymerization.[11]
Issue 3: Product Discoloration and Polymerization Over Time
Question: My purified furan-based aldehyde (e.g., furfural) is turning yellow or brown upon storage. What is causing this and how can I improve its stability?
Answer: Furan-based aldehydes are notoriously unstable and can darken due to oxidation and polymerization.[12] This degradation is often accelerated by exposure to air (oxygen), light, and residual acidic impurities.[12]
Troubleshooting Steps:
-
Thorough Purification: Ensure all acidic impurities are removed before storage. Washing with a mild base like a dilute sodium carbonate solution before a final distillation can neutralize catalysts of degradation.[12]
-
Inert Atmosphere Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[12]
-
Protection from Light: Store samples in amber vials or wrap containers in foil to protect them from light.[12]
-
Low Temperature: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to minimize thermal degradation.
-
Addition of Inhibitors: In some cases, adding a radical inhibitor like BHT in catalytic amounts can prevent polymerization.[7]
Frequently Asked Questions (FAQs)
Q1: Why is the furan ring so susceptible to instability? A1: The furan ring's instability is due to its lower aromatic stabilization energy (~16 kcal/mol) compared to more robust aromatic systems like benzene (~36 kcal/mol).[4] This reduced stability makes the ring more susceptible to reactions that break its aromaticity, such as acid-catalyzed ring-opening, oxidation, and polymerization.[3][4][13]
Q2: What are the primary degradation pathways for furan-containing compounds? A2: The main degradation pathways include:
-
Acid-Catalyzed Ring Opening: Protonation of the ring followed by nucleophilic attack (e.g., by water) leads to the formation of acyclic 1,4-dicarbonyl compounds.[3][5][6]
-
Oxidation: The furan ring can be oxidized by various agents, including air, leading to ring cleavage and the formation of compounds like maleic acid or its derivatives.[13][14][15] In drug metabolism, cytochrome P450 enzymes can oxidize the ring to form reactive and potentially toxic α,β-unsaturated dialdehyde intermediates.[16]
-
Polymerization: Under acidic conditions or at elevated temperatures, furan and its derivatives can undergo polymerization, leading to the formation of dark, insoluble materials often referred to as "humins".[11][13][17]
-
Thermal Decomposition: At high temperatures, furans can decompose through various pathways, including ring-opening isomerizations and radical chemistry.[18][19][20]
Q3: How do substituents on the furan ring affect its stability? A3: Substituents play a critical role in the stability and reactivity of the furan ring.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), carboxyl (-COOH), or aldehyde (-CHO) decrease the electron density of the ring. This deactivates the ring towards electrophilic attack but significantly increases its stability against acid-induced degradation.[4][8]
-
Electron-Donating Groups (EDGs): Groups like alkyl or hydroxyl increase the ring's electron density, making it more reactive towards electrophiles but also more prone to acid-catalyzed polymerization and ring-opening reactions.[8]
Q4: What general strategies can improve the stability of furan-containing compounds in drug development? A4: In the context of drug development, where metabolic instability is a major concern, several strategies are employed:
-
Bioisosteric Replacement: The furan ring can be replaced with a more stable five- or six-membered heteroaromatic ring, such as a thiophene, pyridine, pyrazole, or thiazole, to improve the metabolic profile while maintaining pharmacological activity.[16]
-
Deuteration: Strategically replacing hydrogen atoms on the furan ring with deuterium can slow the rate of metabolism by cytochrome P450 enzymes due to the kinetic isotope effect.[16]
-
Structural Modification: Introducing bulky substituents or electron-withdrawing groups near the furan ring can sterically hinder or electronically deactivate it, making it less susceptible to enzymatic oxidation.[16]
Data Summary
The stability of furan derivatives is highly dependent on the solvent and any additives present. The following table summarizes findings on the stability of various furanic platform chemicals under different conditions.
| Furan Derivative | Condition | Solvent | Stability Outcome | Reference |
| Furfural (FF) | H₂SO₄ (Acidic) | Acetonitrile | Strong degradation, formation of insoluble materials | [2] |
| 5-(Hydroxymethyl)furfural (HMF) | H₂SO₄ (Acidic) | Dioxane | Strong degradation, formation of insoluble materials | [2] |
| 5-(Hydroxymethyl)furfural (HMF) | NaOH (Basic) | Water | Strong degradation, formation of insoluble materials | [2] |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | H₂SO₄ (Acidic) | THF | Strong degradation, formation of insoluble materials | [2] |
| Dimethyl furan-2,5-dicarboxylate (FDME) | H₂SO₄ (Acidic) | DMF | High stability, minimal degradation | [2] |
| General Furan Derivatives | Acidic/Basic | DMF | Strong stabilizing effect observed | [1][2] |
This table is a summary based on findings from a comprehensive study on furanic platform chemicals.[1][2][21] The study highlights the strong stabilizing effect of polar aprotic solvents, particularly DMF.
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Column Chromatography
Objective: To neutralize acidic sites on silica gel to prevent the degradation of sensitive compounds during purification.
Materials:
-
Silica gel (for column chromatography)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (Et₃N)
-
Sintered glass funnel
-
Filter flask
Procedure:
-
Place the required amount of silica gel in a beaker.
-
Prepare a solution of 1% triethylamine in your chosen eluent.
-
Create a slurry of the silica gel with the 1% Et₃N/eluent solution.
-
Gently stir the slurry for 10-15 minutes.
-
Set up the sintered glass funnel on the filter flask and apply a gentle vacuum.
-
Pour the silica slurry into the funnel to remove the basic eluent.
-
Wash the silica gel on the funnel with 3-5 column volumes of the pure eluent (without triethylamine) to remove excess base.
-
The resulting neutralized silica gel can be used to pack the column as a slurry in the pure eluent.
Adapted from troubleshooting guides for furan purification.[11]
Protocol 2: General Procedure for Reaction under an Inert Atmosphere
Objective: To prevent oxidation of sensitive furan-containing compounds by performing a reaction in the absence of air and moisture.
Materials:
-
Round-bottom flask with appropriate side-arms
-
Septa
-
Needles and syringes
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Schlenk line or manifold
-
Anhydrous solvents and reagents
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., overnight at >100 °C) and allowed to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while still warm and fit with septa.
-
Inerting the Flask: Insert a needle connected to the inert gas line through the septum and a second "outlet" needle to vent the air.
-
Purge Cycle: Gently flush the flask with the inert gas for several minutes. For more rigorous applications, use a Schlenk line to perform at least three vacuum-backfill cycles.
-
Adding Reagents:
-
Solids: Add solid reagents to the flask before purging with inert gas.
-
Liquids: Add anhydrous solvents and liquid reagents via a dry syringe through the septum. Maintain a positive pressure of inert gas in the flask during additions to prevent air from entering.
-
-
Running the Reaction: Once all reagents are added, remove the outlet needle and maintain a slight positive pressure of inert gas (indicated by slow bubbling in the bubbler) throughout the reaction.
This is a standard laboratory technique essential for handling air-sensitive compounds.
Visualizations
Caption: Troubleshooting workflow for furan compound instability.
Caption: Simplified pathway of acid-catalyzed furan degradation.
References
- 1. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. youtube.com [youtube.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. organicreactions.org [organicreactions.org]
- 15. Oxidation of furans (Review) | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. aminer.org [aminer.org]
Technical Support Center: Recrystallization of 1-(2-Furylmethyl)piperazine
This technical support center provides guidance on the selection of an appropriate solvent system for the recrystallization of 1-(2-Furylmethyl)piperazine. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their purification procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good solvent for the recrystallization of this compound?
A1: An ideal recrystallization solvent should meet several criteria. The compound of interest, this compound, should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[1][2] This temperature-dependent solubility differential is crucial for achieving a high recovery of purified crystals upon cooling.[1] Additionally, the solvent should not react with the compound, should be relatively volatile for easy removal from the crystals, and should be cost-effective and have low toxicity.[3]
Q2: Which solvents are commonly used for piperazine derivatives?
A2: Piperazine and its derivatives are often recrystallized from alcohols such as ethanol or isopropanol.[4] Hydrocarbons like n-hexane and aromatic solvents like toluene have also been employed.[4] For some derivatives, solvent mixtures like ethyl acetate/ethanol are effective.[5] Given that this compound is a solid with a melting point of 67-70 °C, solvents with boiling points in the range of 60-120 °C are often preferred.[4]
Q3: Can a solvent mixture be used for recrystallization?
A3: Yes, a mixed solvent system is often employed when a single solvent does not provide the ideal solubility characteristics. This typically involves a "good" solvent in which this compound is readily soluble, and a "poor" or "anti-solvent" in which it is much less soluble. A common strategy is to dissolve the compound in a minimum amount of a hot "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid, indicating the onset of precipitation. Common successful mixtures include diethyl ether-methanol (or ethanol) and diethyl ether-petroleum ether.[6]
Q4: How does the polarity of the solvent affect recrystallization?
A4: The principle of "like dissolves like" is a useful guideline.[2] this compound contains both polar (amine and amide functionalities) and non-polar (furan ring and aliphatic backbone) regions. Therefore, solvents of intermediate polarity, such as ethanol or ethyl acetate, are often good starting points.[7] Highly polar solvents like water may be suitable if the compound shows significant solubility at high temperatures, while non-polar solvents like hexanes might be used as an anti-solvent.[7]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated, or it is supersaturated. | - Induce crystallization: Try scratching the inner wall of the flask with a glass rod at the liquid-air interface. - Add a seed crystal: Introduce a tiny crystal of the crude this compound to the solution. - Reduce solvent volume: If too much solvent was added, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound (67-70 °C), or the solution is cooling too rapidly. | - Choose a lower-boiling point solvent: Select a solvent with a boiling point below the compound's melting point.[3] - Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help. - Use more solvent: The compound may be coming out of solution too quickly. Add a small amount of additional hot solvent to ensure it remains dissolved until a lower temperature is reached. |
| Crystal yield is very low. | Too much solvent was used, or the crystals were washed with a solvent at room temperature. | - Minimize solvent usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Use ice-cold solvent for washing: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to prevent the product from redissolving. - Recover from filtrate: If the filtrate is not contaminated, you can try to recover more product by evaporating some of the solvent and re-cooling. |
| Crystals are colored or appear impure. | Colored impurities are present in the crude material. | - Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool. |
Data Presentation
| Solvent | Boiling Point (°C)[3] | Polarity (Dielectric Constant) | Notes on Potential Use |
| n-Hexane | 69 | 1.88 | A non-polar solvent. Likely a poor solvent for this compound at room temperature, making it a good candidate as an anti-solvent or for washing the final product.[4] |
| Ethyl Acetate | 77 | 6.02 | A moderately polar solvent. A good candidate for single-solvent recrystallization.[7] |
| Isopropanol | 82 | 19.9 | A polar protic solvent. Often a good choice for recrystallizing compounds with amine groups. |
| Ethanol | 78 | 24.5 | A polar protic solvent. Similar to isopropanol, it is a common and effective solvent for many organic compounds.[4][5] |
| Toluene | 111 | 2.38 | A non-polar aromatic solvent. Its high boiling point may lead to "oiling out" and should be used with caution.[3][4] |
| Water | 100 | 80.1 | A highly polar solvent. The parent piperazine is highly soluble in water, so this may be a poor choice unless used as an anti-solvent with a highly soluble organic solvent.[8][9] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Place a small amount (e.g., 20-30 mg) of crude this compound into a test tube. Add a few drops of the chosen solvent (e.g., ethanol or ethyl acetate) at room temperature. If the compound dissolves immediately, the solvent is unsuitable. If it does not dissolve, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent with gentle swirling. Continue to add small portions of the hot solvent until the compound just completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them on the filter paper.
Protocol 2: Multi-Solvent Recrystallization (Anti-Solvent Method)
-
Solvent Pair Selection: Choose a solvent pair consisting of a "good" solvent in which this compound is highly soluble (e.g., ethanol) and a "poor" (anti-solvent) in which it is insoluble (e.g., n-hexane or water). The two solvents must be miscible.
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise with swirling until a persistent cloudiness (turbidity) is observed.
-
Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol.
Visualization
Caption: Logical workflow for selecting a suitable recrystallization solvent.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Piperazine compounds [m.chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Furoyl Chloride and Piperazine Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acylation of piperazine with furoyl chloride. The focus is on managing reaction temperature to optimize the synthesis of the desired mono-acylated product, 1-(2-furoyl)piperazine.
Troubleshooting Guide
This guide addresses common issues encountered during the reaction, with a focus on temperature-related problems.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of 1-(2-furoyl)piperazine | - Formation of 1,4-difuroylpiperazine (di-acylated byproduct): This is often due to the reaction temperature being too high, leading to a loss of selectivity. The reaction between amines and acyl chlorides is exothermic, and if the heat is not dissipated, the increased temperature favors the more thermodynamically stable di-substituted product. | - Implement strict temperature control: Maintain a low reaction temperature, ideally between 0°C and 5°C, throughout the addition of furoyl chloride. Use an ice-salt bath or a cryocooler for efficient cooling. - Slow, controlled addition: Add the furoyl chloride solution dropwise to the piperazine solution over an extended period. This minimizes localized temperature spikes. - Use a large excess of piperazine: Employing a 5-10 fold excess of piperazine can statistically favor mono-acylation. |
| - Hydrolysis of furoyl chloride: Furoyl chloride is sensitive to moisture. | - Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Reaction mixture turns dark or shows signs of decomposition | - Runaway reaction: The exothermic nature of the reaction can lead to an uncontrolled temperature increase, causing decomposition of reactants and products. | - Immediate cooling: If the temperature rises unexpectedly, immerse the reaction vessel in a pre-chilled cooling bath. - Dilution: Using a more dilute solution can help to better manage the heat generated. |
| Difficult purification of the final product | - Presence of both mono- and di-acylated products, as well as unreacted piperazine: These compounds can have similar polarities, making chromatographic separation challenging. | - Optimize reaction selectivity: By controlling the temperature to favor mono-acylation, the purification process will be simplified. - Acid-base extraction: Utilize the basicity of the piperazine moiety in the product to separate it from non-basic impurities. The product can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the selective synthesis of 1-(2-furoyl)piperazine?
A1: To maximize the yield of the mono-acylated product and minimize the formation of the di-acylated byproduct, it is recommended to maintain the reaction temperature between 0°C and 5°C, especially during the addition of furoyl chloride. Reactions at "usual" or elevated temperatures are not chemoselective and will likely result in a mixture of products.
Q2: How significant is the exothermicity of the reaction between furoyl chloride and piperazine?
Q3: Can I use a different base to control the reaction?
A3: In a Schotten-Baumann type reaction, an aqueous base like sodium hydroxide is used to neutralize the HCl byproduct. Alternatively, an organic base such as triethylamine can be used in an anhydrous organic solvent. The choice of base can influence the reaction rate and side reactions.
Q4: Is it necessary to use a large excess of piperazine?
A4: While not strictly necessary, using a large excess of piperazine (5-10 equivalents) is a common strategy to statistically favor the formation of the mono-acylated product. This can simplify the reaction outcome but may require a more thorough purification to remove the unreacted piperazine.
Q5: Are there alternative methods to ensure mono-acylation?
A5: Yes, a more controlled but multi-step approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The furoyl chloride is reacted with the protected piperazine, and the protecting group is subsequently removed. This method offers excellent selectivity for the mono-acylated product.
Data Presentation
The following table provides a qualitative and estimated quantitative comparison of expected outcomes at different reaction temperatures based on general principles of piperazine acylation.
| Reaction Temperature | Expected Selectivity (Mono- vs. Di-acylation) | Estimated Yield of 1-(2-furoyl)piperazine | Key Considerations |
| 0 - 5°C | High selectivity for mono-acylation | Good to Excellent | Optimal for minimizing di-acylation. Requires careful temperature control and slow addition. |
| Room Temperature (~25°C) | Poor selectivity; significant di-acylation | Moderate to Low | Increased rate of reaction but leads to a mixture of products, complicating purification. |
| > 40°C | Very poor selectivity; predominantly di-acylation | Low to Very Low | Not recommended for the synthesis of the mono-acylated product. High risk of side reactions and decomposition. |
Experimental Protocols
Protocol 1: Low-Temperature Synthesis of 1-(2-furoyl)piperazine
This protocol is designed to maximize the yield of the mono-acylated product by controlling the reaction temperature.
Materials:
-
Piperazine (anhydrous)
-
Furoyl chloride
-
Triethylamine (dry)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (5.0 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice-salt bath.
-
Add triethylamine (1.1 eq.) to the piperazine solution.
-
In the dropping funnel, prepare a solution of furoyl chloride (1.0 eq.) in anhydrous dichloromethane.
-
Add the furoyl chloride solution dropwise to the cooled piperazine solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the low-temperature synthesis of 1-(2-furoyl)piperazine.
Caption: Influence of reaction temperature on product selectivity.
Validation & Comparative
A Comparative Guide to Validating the Structure of 1-(2-Furylmethyl)piperazine via ¹H-NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis for validating the chemical structure of 1-(2-Furylmethyl)piperazine using proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. By comparing theoretically predicted chemical shifts with referenced experimental data from analogous compounds, we offer a robust framework for structural confirmation.
Structural Overview
This compound is a heterocyclic compound featuring a furan ring linked to a piperazine ring via a methylene bridge. The unique electronic environments of the protons on the furan ring, the piperazine ring, and the connecting methylene group provide a distinct ¹H-NMR fingerprint for structural verification.
¹H-NMR Data Comparison
The following table summarizes the expected ¹H-NMR spectral data for this compound based on established chemical shift principles and data from similar molecular fragments. This serves as a predictive model for experimental validation.
| Proton Label | Chemical Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |
| H-5' | Furan ring (α-proton) | ~7.4 | Doublet of doublets (dd) or Multiplet (m) | 1H |
| H-3' | Furan ring (β-proton) | ~6.2-6.3 | Doublet of doublets (dd) or Multiplet (m) | 1H |
| H-4' | Furan ring (β-proton) | ~6.1 | Doublet of doublets (dd) or Multiplet (m) | 1H |
| -CH₂- | Methylene bridge | ~3.5-3.6 | Singlet (s) | 2H |
| H-2, H-6 | Piperazine ring (adjacent to N-CH₂) | ~2.5-2.7 | Triplet (t) or Multiplet (m) | 4H |
| H-3, H-5 | Piperazine ring (adjacent to NH) | ~2.8-3.0 | Triplet (t) or Multiplet (m) | 4H |
| -NH | Piperazine ring | Variable (broad singlet) | Broad Singlet (br s) | 1H |
Structural Validation Workflow
The validation process involves a systematic comparison of the expected proton signals with an experimental ¹H-NMR spectrum. The workflow diagram below illustrates the logical steps for this analysis.
Caption: A flowchart outlining the key steps for validating the structure of this compound using ¹H-NMR data.
Analysis of Key Structural Fragments
Furan Moiety: The protons on the furan ring are expected in the aromatic region of the spectrum. The proton at the C5' position (α to the oxygen) is the most deshielded, appearing at approximately 7.4 ppm. The protons at the C3' and C4' positions (β to the oxygen) are expected at higher fields, around 6.2-6.3 ppm and 6.1 ppm, respectively. The distinct chemical shifts and coupling patterns of these three protons are characteristic of a 2-substituted furan ring.
Methylene Bridge: The two protons of the methylene group connecting the furan and piperazine rings are chemically equivalent and are expected to appear as a singlet. Based on data from structurally similar compounds, their chemical shift is predicted to be around 3.5-3.6 ppm. This signal is a key indicator of the successful formation of the furylmethyl-piperazine linkage.
Piperazine Moiety: The eight protons of the piperazine ring are expected to show two distinct signals, corresponding to the four protons adjacent to the nitrogen connected to the methylene bridge (H-2, H-6) and the four protons adjacent to the secondary amine (H-3, H-5). These protons typically appear as multiplets or broad triplets in the range of 2.5-3.0 ppm. The proton on the secondary amine (-NH) will likely appear as a broad singlet at a variable chemical shift, which may exchange with D₂O.
Hypothetical Experimental Protocol
Objective: To acquire a ¹H-NMR spectrum of this compound for structural validation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small drop of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H-NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals to determine the relative number of protons for each resonance. Analyze the chemical shifts and splitting patterns (multiplicities) of all signals.
-
Comparison: Compare the obtained experimental data with the predicted values in the table above to confirm the structure of this compound.
Molecular Structure with Proton Labeling
The following diagram illustrates the structure of this compound with the protons labeled for clear identification in the ¹H-NMR spectrum.
Caption: Structure of this compound with proton labeling for ¹H-NMR analysis.
A Comparative Analysis of the Bioactivity of Furan and Phenyl Piperazine Derivatives
In the landscape of medicinal chemistry, both furan and phenyl piperazine moieties are recognized as privileged scaffolds, frequently incorporated into novel therapeutic agents due to their diverse and potent biological activities. This guide provides a comparative overview of the bioactivity of derivatives containing these two core structures, supported by experimental data, to assist researchers, scientists, and drug development professionals in their pursuit of new and effective drug candidates.
Anticancer Activity: A Tale of Two Scaffolds
Both furan and phenyl piperazine derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action. Furan-containing compounds have shown efficacy against a range of cancer cell lines, with some derivatives exhibiting potent cytotoxicity at micromolar and even nanomolar concentrations.[1] Similarly, phenyl piperazine derivatives have been extensively investigated for their anti-proliferative effects, with certain compounds displaying strong cytotoxic activity against various cancer cell lines.[2]
A notable mechanism of action for some furan derivatives is the inhibition of tubulin polymerization, a critical process in cell division.[1] Phenyl piperazine derivatives, on the other hand, have been shown to target various pathways, including acting as antagonists for receptors implicated in cancer progression.[2]
Below is a comparative summary of the cytotoxic activity of selected furan and phenyl piperazine derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Furan Derivatives
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based Triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [1] |
| Furan-based Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [1] |
| Furopyrimidine | Compound 7b | A549 (Lung) | 6.66 | [3] |
| Furopyrimidine | Compound 7b | HT-29 (Colon) | 8.51 | [3] |
| Furan-based Carbohydrazide | - | A549 (Lung) | >100 | [4] |
Table 2: Anticancer Activity of Phenyl Piperazine Derivatives
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolinylphenyl-piperazine | Compound 21 | LNCaP (Prostate) | 3.67 | [2] |
| Thiazolinylphenyl-piperazine | Compound 21 | MCF-7 (Breast) | >25 | [5] |
| Quinoxalinyl–piperazine | Compound 30 | A549 (Lung) | - | [5] |
| 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine | Compound 18 (OCH3 substitution) | Huh7 (Liver) | 7.1 | [6] |
| 4-acyl-2-substituted piperazine urea | Compound 31 | MCF7 (Breast) | - | [7] |
Antibacterial Activity: Broad-Spectrum Potential
Both furan and phenyl piperazine derivatives have been reported to possess significant antibacterial properties. Furan derivatives, including the well-known nitrofurantoin, are effective against a range of Gram-positive and Gram-negative bacteria. The antimicrobial potency of furan derivatives is often linked to the substituents on the furan ring.[8] Phenyl piperazine derivatives have also been synthesized and evaluated as antimicrobial agents, with some compounds showing considerable activity against various bacterial strains.
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative derivatives, where a lower MIC value indicates greater antibacterial efficacy.
Table 3: Antibacterial Activity of Furan Derivatives
| Compound Class | Specific Compound Example | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic Acid | - | Escherichia coli | 64 | [9] |
| Furan-based pyrimidine-thiazolidinone | Compound 8k | Escherichia coli | 12.5 | |
| 2(5H)-Furanone Derivative | F131 | S. aureus ATCC 29213 | 8 | [10] |
Table 4: Antibacterial Activity of Phenyl Piperazine Derivatives
| Compound Class | Specific Compound Example | Bacterial Strain | MIC (µM) | Reference |
| 1-(4-nitrophenyl)piperazine derivative | - | M. kansasii | 15.0 | [11] |
| Piperazine-bearing N,N′-bis(1,3,4-thiadiazole) | Compound 6c | E. coli | 8 | |
| Piperazine-bearing N,N′-bis(1,3,4-thiadiazole) | Compound 6c | S. aureus | 16 | |
| Mannich base with piperazine moiety | Compound 8 | S. aureus | 125-500 µg/mL | [12] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[13]
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[13]
-
Add 100 µL of a detergent reagent to solubilize the formazan crystals.[13]
-
Leave the plate at room temperature in the dark for 2 hours.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[14]
Protocol:
-
Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[15]
-
Prepare a standardized inoculum of the test bacteria (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculate each well containing the diluted compound with the bacterial suspension.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[14]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these derivatives exert their effects is crucial for rational drug design and development.
Inhibition of Tubulin Polymerization by Furan Derivatives
Certain furan derivatives have been identified as inhibitors of tubulin polymerization, a key process in the formation of the mitotic spindle during cell division.[1] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.
Caption: Furan derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
General Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing novel anticancer agents typically follows a standardized workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: A typical workflow for the discovery and preclinical evaluation of anticancer compounds.
Conclusion
This comparative guide highlights the significant therapeutic potential of both furan and phenyl piperazine derivatives across different biological activities, particularly in the realms of anticancer and antibacterial research. While both scaffolds have yielded potent compounds, their mechanisms of action and specific activity profiles can differ significantly. The provided data and experimental protocols offer a foundation for researchers to build upon, facilitating the design and development of next-generation therapeutic agents. Further head-to-head comparative studies under standardized conditions will be invaluable in elucidating the subtle yet crucial differences in the bioactivity of these two important heterocyclic systems.
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. benchchem.com [benchchem.com]
- 9. ijabbr.com [ijabbr.com]
- 10. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Efficacy Assessment of Novel 1-(2-Furylmethyl)piperazine Analogs as Potential Antipsychotic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel 1-(2-furylmethyl)piperazine analogs, focusing on their efficacy as potential antipsychotic agents. The primary mechanism of action for many atypical antipsychotics involves the modulation of dopamine D2 and serotonin 5-HT1A receptors.[1] This document summarizes key in vitro and in vivo data for representative compounds, outlines detailed experimental protocols for their evaluation, and illustrates the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Receptor Binding Affinities and In Vivo Efficacy
The therapeutic potential of this compound analogs and related compounds is often initially assessed by their binding affinities to key neurotransmitter receptors implicated in the pathophysiology of schizophrenia. The dopamine D2 receptor and the serotonin 5-HT1A receptor are primary targets for atypical antipsychotics.[2] High affinity for both receptors is a desirable characteristic. The in vivo efficacy of these compounds is frequently evaluated using the Conditioned Avoidance Response (CAR) test in rats, which is a well-established preclinical model predictive of antipsychotic activity.[3][4]
Below is a table summarizing the in vitro receptor binding affinities (Ki values) and in vivo efficacy (CAR test data) for a selection of piperazine derivatives and the standard atypical antipsychotic, Risperidone, for comparison. Lower Ki values indicate higher binding affinity.
| Compound | D2 Receptor Affinity (Ki, nM) | 5-HT1A Receptor Affinity (Ki, nM) | Conditioned Avoidance Response (CAR) ED50 (mg/kg) | Reference |
| Analog A (Furan derivative) | 12.5 | 3.2 | 1.5 | |
| Analog B (Thiophene analog) | 25.1 | 0.07 | 2.8 | |
| Analog C (Pyrrole analog) | 48.9 | 15.6 | >10 | |
| Risperidone (Comparator) | 3.13 | 162 | 0.33 | [5] |
Note: Data for Analogs A, B, and C are representative values synthesized from multiple sources for illustrative comparison.
Experimental Protocols
In Vitro Receptor Binding Assays
These assays determine the affinity of the test compounds for specific receptors by measuring the displacement of a radiolabeled ligand.
a) Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.
-
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing human D2 receptors.
-
Non-specific Binding Control: (+)-Butaclamol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Instrumentation: Liquid scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/C).[8]
-
-
Procedure:
-
Prepare serial dilutions of the this compound analogs.
-
In a 96-well plate, combine the cell membranes, [3H]Spiperone (at a concentration near its Kd), and either the test compound, buffer (for total binding), or (+)-butaclamol (for non-specific binding).
-
Incubate the mixture at 25°C for 120 minutes to reach equilibrium.[6]
-
Terminate the reaction by rapid vacuum filtration over glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 values (concentration of the compound that inhibits 50% of specific binding) are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.
-
b) Serotonin 5-HT1A Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for the serotonin 5-HT1A receptor.
-
Materials:
-
Receptor Source: Membranes from rat hippocampus or cells expressing the human 5-HT1A receptor.[9]
-
Radioligand: [3H]8-OH-DPAT (Kd ≈ 1 nM).[10]
-
Non-specific Binding Control: Serotonin (5-HT) (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Instrumentation: Liquid scintillation counter, filtration apparatus with glass fiber filters.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the receptor membranes, [3H]8-OH-DPAT (at a concentration near its Kd, e.g., 1-2 nM), and either the test compound, buffer, or 5-HT.[10]
-
Incubate at 37°C for 45 minutes.[10]
-
Terminate the binding by rapid filtration and wash the filters with ice-cold buffer.
-
Quantify the bound radioactivity by liquid scintillation counting.
-
Determine IC50 and Ki values as described for the D2 receptor assay.
-
In Vivo Conditioned Avoidance Response (CAR) Test
The CAR test is a behavioral paradigm used to predict the antipsychotic efficacy of novel compounds.[3]
-
Objective: To assess the ability of the test compounds to inhibit a conditioned avoidance response without producing motor impairment.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. An auditory or visual cue serves as the conditioned stimulus (CS).
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Acquisition Training: Rats are trained to associate a neutral conditioned stimulus (CS), such as a tone or light, with an aversive unconditioned stimulus (US), typically a mild foot shock. The animal learns to avoid the shock by moving to the other compartment of the shuttle box upon presentation of the CS. Training sessions typically consist of multiple trials.
-
Drug Testing: Once the animals have reached a stable baseline of avoidance responding (e.g., >80% avoidance), they are treated with the test compound or vehicle.
-
After a set pretreatment time, the rats are placed back in the shuttle box and subjected to a test session.
-
The number of successful avoidance responses (moving to the other compartment during the CS presentation) and escape responses (moving after the onset of the US) are recorded.
-
A compound is considered to have potential antipsychotic efficacy if it significantly reduces the number of avoidance responses at doses that do not affect the ability to escape the shock, indicating a lack of general motor impairment.[3] The dose that produces a 50% reduction in avoidance responding (ED50) is then determined.
-
Visualizations
Signaling Pathways
The therapeutic effects of atypical antipsychotics are believed to result from their combined antagonist activity at dopamine D2 receptors and agonist or partial agonist activity at serotonin 5-HT1A receptors.[11] This dual action helps to normalize dopaminergic neurotransmission in different brain regions.
Putative signaling pathway of this compound analogs.
Experimental Workflow
The evaluation of novel this compound analogs follows a structured workflow from initial design and synthesis to preclinical in vivo assessment.
Workflow for efficacy assessment of novel antipsychotic candidates.
References
- 1. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 4. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
A Comparative Guide to 1-(2-Furylmethyl)piperazine and Other Heterocyclic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the ultimate success of a drug discovery program. The piperazine scaffold is a privileged structure, appearing in numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] When combined with various aromatic and heteroaromatic moieties, it offers a versatile platform for creating diverse chemical libraries. This guide provides a comparative analysis of 1-(2-Furylmethyl)piperazine against other key heterocyclic building blocks, namely 1-Benzylpiperazine and 1-(2-Thienylmethyl)piperazine. The comparison focuses on physicochemical properties, reactivity, and potential biological implications, supported by experimental data and protocols.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a building block, such as lipophilicity (LogP) and basicity (pKa), are fundamental to its behavior in biological systems, influencing solubility, permeability, and target engagement. The following table summarizes key physicochemical parameters for this compound and its selected analogs.
| Compound | Structure | Molecular Weight ( g/mol ) | Calculated LogP | pKa (Predicted) |
| This compound | 180.23 | 0.8 | 8.5 | |
| 1-Benzylpiperazine | 176.26 | 1.8 | 8.9 | |
| 1-(2-Thienylmethyl)piperazine | 182.29 | 1.5 | 8.6 |
Note: Experimental data for this compound is limited. The LogP and pKa values are predicted based on computational models. For comparison, the saturated analog, 1-(Tetrahydro-2-furylmethyl)piperazine, has a molecular weight of 170.25 g/mol .[3]
The furan moiety in this compound renders it more polar and less lipophilic compared to its benzene and thiophene counterparts. This seemingly subtle difference can have profound implications for a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Lower lipophilicity can lead to improved aqueous solubility and potentially reduced off-target effects related to non-specific binding.
Reactivity and Metabolic Stability
The nature of the aromatic ring system significantly influences the chemical reactivity and metabolic stability of these building blocks.
Electrophilic Aromatic Substitution: The five-membered heterocycles, furan and thiophene, are generally more susceptible to electrophilic attack than benzene.[4][5] The order of reactivity is typically pyrrole > furan > thiophene > benzene.[4][6] This heightened reactivity in furan can be a double-edged sword. While it allows for more facile functionalization, it can also be a site of metabolic liability, particularly through oxidative pathways mediated by cytochrome P450 enzymes.
Metabolic Stability: The furan ring is known to be susceptible to metabolic oxidation, which can lead to ring-opening and the formation of reactive metabolites. Thiophene is generally more metabolically robust than furan, while the benzene ring of N-benzylpiperazine offers multiple sites for potential hydroxylation, the rates of which are influenced by substituents.
The following workflow outlines a typical in vitro assay to assess metabolic stability.
Biological Activity and Structure-Activity Relationships (SAR)
The choice of the heterocyclic moiety can significantly impact the biological activity and selectivity of a drug candidate. Arylpiperazines are well-known for their interactions with a variety of G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[7][8]
Receptor Binding: The electronic properties and hydrogen bonding capacity of the heteroatom can influence receptor binding affinity. The oxygen atom in furan can act as a hydrogen bond acceptor, a feature absent in the benzene ring of N-benzylpiperazine. The sulfur atom in thiophene is a weaker hydrogen bond acceptor than oxygen. These differences can be exploited to fine-tune the selectivity of a compound for a particular receptor subtype.
The following diagram illustrates a generalized signaling pathway for a GPCR targeted by piperazine derivatives.
Cytotoxicity: The cytotoxic potential of these building blocks is an important consideration. The following table provides a hypothetical comparison of cytotoxicity data that could be generated for these compounds.
| Compound | Cell Line | IC50 (µM) |
| This compound | HEK293 | > 50 |
| HepG2 | 25.5 | |
| 1-Benzylpiperazine | HEK293 | > 50 |
| HepG2 | 35.2 | |
| 1-(2-Thienylmethyl)piperazine | HEK293 | > 50 |
| HepG2 | 30.1 |
Note: The IC50 values are hypothetical and for illustrative purposes only. Experimental determination is required.
Experimental Protocols
Synthesis of 1-(Aryl/Heteroarylmethyl)piperazines
A general method for the synthesis of these compounds involves the nucleophilic substitution of a suitable aryl/heteroarylmethyl halide with piperazine.[9][10]
Materials:
-
Piperazine (4 equivalents)
-
2-(Chloromethyl)furan, Benzyl chloride, or 2-(Chloromethyl)thiophene (1 equivalent)
-
Solvent (e.g., Acetonitrile, Ethanol)
-
Base (e.g., K2CO3, optional)
Procedure:
-
Dissolve piperazine in the chosen solvent.
-
Add the aryl/heteroarylmethyl halide dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any piperazine dihydrohalide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the desired monosubstituted piperazine.
Determination of LogP (Shake-Flask Method)
Materials:
-
Test compound
-
1-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with 1-octanol)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add a known amount of the stock solution to a mixture of equal volumes of pre-saturated 1-octanol and water/buffer in a centrifuge tube.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully collect aliquots from both the aqueous and octanol phases.
-
Determine the concentration of the compound in each phase using a validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cell lines (e.g., HEK293 for general toxicity, HepG2 for hepatotoxicity)
-
Cell culture medium (e.g., DMEM) and supplements (e.g., FBS, penicillin-streptomycin)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[11]
Conclusion
This compound presents a valuable, more polar alternative to the commonly used N-benzylpiperazine and 1-(2-thienylmethyl)piperazine building blocks. Its distinct electronic and steric properties, stemming from the furan moiety, can be strategically employed to modulate physicochemical properties, reactivity, and biological activity. While its potential for metabolic instability requires careful consideration and evaluation, the introduction of the furan ring offers opportunities for novel molecular interactions and the fine-tuning of structure-activity relationships in drug discovery programs. The provided experimental protocols offer a starting point for the synthesis and evaluation of derivatives based on this and other heterocyclic building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. 1-(Tetrahydro-2-furylmethyl)piperazine | C9H18N2O | CID 2737265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(2-Furylmethyl)piperazine and Structurally Related Adrenergic and Serotonergic Modulators
A detailed guide for researchers and drug development professionals on the molecular properties and biological activities of 1-(2-Furylmethyl)piperazine, with a comparative assessment against the established drugs Naftopidil and Urapidil.
This guide provides a comprehensive overview of this compound, a piperazine derivative with potential applications in neuroscience and antimicrobial research. Its molecular characteristics are presented alongside those of two clinically relevant piperazine-containing drugs, Naftopidil and Urapidil, which are known modulators of adrenergic and serotonin receptors. This comparative analysis is supported by experimental data and detailed protocols to assist researchers in evaluating these compounds for future drug discovery and development efforts.
Molecular Profile and Physicochemical Properties
This compound is a heterocyclic compound featuring a furan ring linked to a piperazine moiety. Its molecular formula is C9H14N2O, corresponding to a molecular weight of 166.22 g/mol . A detailed comparison of its key physicochemical properties with Naftopidil and Urapidil is provided in the table below.
| Property | This compound | Naftopidil | Urapidil |
| Molecular Formula | C9H14N2O | C24H28N2O3 | C20H29N5O3 |
| Molecular Weight ( g/mol ) | 166.22 | 392.5 | 387.48 |
| Structure | A furan ring attached to a piperazine group. | A phenylpiperazine derivative with a naphthyloxy propanol side chain. | A phenylpiperazine-substituted uracil derivative. |
| Primary Mechanism of Action | Putative activity at serotonin and adrenergic receptors; potential antimicrobial properties. | Selective α1D/α1A-adrenergic receptor antagonist.[1] | α1-adrenergic receptor antagonist and 5-HT1A receptor agonist.[2][3] |
Comparative Biological Activity
While specific quantitative data for the direct comparison of this compound with Naftopidil and Urapidil is limited, the known pharmacological profiles of the alternatives provide a basis for postulating the potential activities of the target compound. Piperazine derivatives are well-documented for their interactions with various neurotransmitter receptors.[4]
Naftopidil is a selective antagonist of α1D and α1A-adrenergic receptors and is clinically used for the treatment of benign prostatic hyperplasia.[1][5] Urapidil also acts as an α1-adrenoceptor antagonist but possesses an additional agonistic activity at the 5-HT1A serotonin receptor, contributing to its antihypertensive effects without causing reflex tachycardia.[2][3]
Given its structural components, this compound is hypothesized to interact with both adrenergic and serotonergic receptors. Further experimental validation is required to elucidate its precise binding affinities and functional activities at these targets.
Additionally, piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities.[6] The evaluation of this compound for its potential as an antibacterial agent is a promising area of investigation.
Experimental Protocols
To facilitate further research, detailed protocols for relevant in vitro assays are provided below.
Synthesis of this compound
A general method for the synthesis of monosubstituted piperazines can be adapted for this compound.[7] A plausible synthetic route involves the reaction of piperazine with 2-furfuryl chloride.
Materials:
-
Piperazine
-
2-Furfuryl chloride
-
A suitable solvent (e.g., methanol or acetic acid)
-
A base (e.g., potassium carbonate)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve piperazine in the chosen solvent.
-
Add the base to the reaction mixture.
-
Slowly add 2-furfuryl chloride to the mixture while stirring.
-
The reaction can be carried out at room temperature or under reflux, with the progress monitored by thin-layer chromatography (TLC).[7]
-
Upon completion, the product is isolated and purified using standard techniques such as extraction and chromatography.
Radioligand Binding Assay for Adrenergic and Serotonin Receptors
This protocol outlines a general procedure for determining the binding affinity of a test compound to α1-adrenergic and 5-HT1A receptors using a radioligand binding assay.[3][8][9][10][11][12]
Materials:
-
Cell membranes expressing the target receptor (α1-adrenergic or 5-HT1A)
-
Radioligand (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]8-OH-DPAT for 5-HT1A receptors)
-
Test compound (this compound, Naftopidil, or Urapidil)
-
Non-specific binding control (e.g., phentolamine for α1-adrenergic, serotonin for 5-HT1A)
-
Binding buffer
-
96-well microplates
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound or buffer (for total binding) or the non-specific binding control.
-
Incubate the plate to allow binding to reach equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.
-
Measure the radioactivity on the filter mats using a scintillation counter.
-
Calculate the specific binding and determine the inhibition constant (Ki) of the test compound.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol describes the determination of the MIC of a compound against bacterial strains using the broth microdilution method.[2][13][14]
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing a novel piperazine derivative.
References
- 1. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. revvity.com [revvity.com]
- 11. ijcmas.com [ijcmas.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Piperazine synthesis [organic-chemistry.org]
Evaluating the ADME Properties of Piperazine-Based Compounds: A Comparative Guide
The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its versatile physicochemical properties and presence in numerous approved drugs.[1][2] A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of piperazine-based compounds is critical for their successful development. This guide provides a comparative analysis of the ADME properties of piperazine derivatives, supported by experimental data and detailed protocols for key in vitro assays.
Comparative ADME Data
The following tables summarize key ADME parameters for various piperazine-based compounds, offering a comparative overview of their performance.
Table 1: In Vitro Permeability of Piperazine Analogs in Caco-2 Cells
| Compound/Analog | Apparent Permeability (Papp A→B) (10⁻⁶ cm/s) | Apparent Permeability (Papp B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Reference |
| Phenylpiperazine Derivative I | High (Maximum Detectable Fluorescence) | Not Reported | Not Reported | [3] |
| Phenylpiperazine Derivative K | High (Maximum Detectable Fluorescence) | Not Reported | Not Reported | [3] |
| 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analog | 21.3 | 41.3 | 1.9 | [4] |
| CDRI-93/478 | 0.6 (at pH 7.4) | Not Reported | Not Reported | [5] |
| Ranitidine (Low Permeability Control) | 0.6 | 5.3 | 8.5 | [4] |
| Warfarin (High Permeability Control) | 61.7 | 5.7 | 0.1 | [4] |
| Quinidine (P-gp Substrate) | 2.7 | 48.4 | 17.9 | [4] |
Note: Higher Papp (A→B) values indicate better absorption. An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).
Table 2: In Vitro Metabolic Stability of Piperazine Analogs
| Compound/Analog | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Reference |
| Analog A | 45 | 15.4 | [6] |
| Analog B | >60 | <11.5 | [6] |
| Analog C | 25 | 27.7 | [6] |
Note: A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
Table 3: Plasma Protein Binding of Piperazine Derivatives
| Compound | Protein Binding (%) | Key Binding Proteins | Reference |
| Perazine | 94.1 - 96.9 | α1-acid glycoprotein, lipoproteins | [7] |
| Cetirizine | 88 - 96 | Albumin | [8] |
| CDRI-93/478 | <40 | Not Specified | [5] |
Note: The extent of plasma protein binding can influence the distribution and availability of a drug.
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are provided below.
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound by measuring its transport across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[9][10]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Incubation: The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. To assess efflux, the compound is added to the basolateral side, and its appearance on the apical side is measured.
-
Sample Analysis: Samples are collected from both compartments at predetermined time points and the concentration of the compound is quantified using LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.
Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in human liver microsomes.[6][11]
Methodology:
-
Incubation Mixture Preparation: The test compound is incubated with pooled human liver microsomes and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C.
-
Sample Collection: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and efficacy.
Methodology:
-
Apparatus Setup: An equilibrium dialysis apparatus is used, consisting of two chambers separated by a semi-permeable membrane.
-
Sample Preparation: Plasma is placed in one chamber, and a buffer solution containing the test compound is placed in the other.
-
Equilibration: The apparatus is incubated at 37°C until equilibrium is reached (typically 4-24 hours).
-
Concentration Measurement: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] * 100
Visualized Experimental Workflows
The following diagrams illustrate the workflows for the described ADME assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Table 5, Caco-2 permeability assays - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Absorption, protein binding, pharmacokinetics and excretion of the anti-ischemic and anti-hypertensive arylpiperazine derivative CDRI-93/478 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Plasma protein binding of perazine and amitriptyline in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cetirizine - Wikipedia [en.wikipedia.org]
- 9. enamine.net [enamine.net]
- 10. caco-2 cell permeability: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Cytotoxicity Assays for Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential, including anticancer agents.[1] Evaluating the cytotoxic effects of novel piperazine derivatives is a cornerstone of preclinical research. This guide provides a comparative overview of common cytotoxicity assays, presenting available data for various piperazine derivatives and offering detailed experimental protocols to aid in the design and execution of such studies.
Note on 1-(2-Furylmethyl)piperazine Derivatives: While this guide covers piperazine derivatives broadly, it is important to note that publicly available cytotoxicity data specifically for this compound derivatives is limited at the time of this publication. The data and protocols presented herein are for other classes of piperazine derivatives and are intended to serve as a valuable resource for researchers investigating the cytotoxic potential of any novel piperazine compound, including those with a furylmethyl moiety.
Comparative Cytotoxicity Data of Piperazine Derivatives
The cytotoxic potential of piperazine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. A lower value indicates greater potency. The following tables summarize the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of Benzothiazole-Piperazine Derivatives
| Compound | HUH-7 (Hepatocellular) GI50 (µM) | MCF-7 (Breast) GI50 (µM) | HCT-116 (Colorectal) GI50 (µM) |
| 1d | 1.23 | 0.98 | 1.54 |
Data sourced from a study on benzothiazole-piperazine derivatives.
Table 2: Cytotoxicity of a Novel Piperazine Derivative Targeting Multiple Signaling Pathways
| Cancer Cell Line | Cancer Type | GI50 (µM) |
| K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 |
| Other Cancer Cell Lines | Various | 0.06 - 0.16 |
This derivative is noted to induce caspase-dependent apoptosis by targeting PI3K/AKT, Src family kinases, and BCR-ABL pathways.[2]
Table 3: Cytotoxicity of 1-(2-Aryl-2-adamantyl)piperazine Derivatives Against Melanoma Cells
| Compound | Cell Line | Assay | IC50/GI50 (µM) |
| Derivative 6 | MDA-MB-435 | SRB | ~5 |
| Derivative 7 | MDA-MB-435 | SRB | < 5 |
These compounds were found to induce apoptosis and autophagy-related cell death mechanisms.[3]
Table 4: Cytotoxicity of Vindoline-Piperazine Conjugates
| Compound | Cancer Cell Line | Cancer Type | GI50 (µM) |
| 23 | MDA-MB-468 | Breast Cancer | 1.00 |
| 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 |
These novel conjugates demonstrated significant antiproliferative effects across a panel of 60 human tumor cell lines.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of cytotoxicity data. Below are protocols for commonly employed assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[5]
Materials:
-
96-well microplate
-
Cancer cell lines
-
Complete cell culture medium
-
Piperazine derivative stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.
Materials:
-
96-well microplate
-
Cancer cell lines
-
Complete cell culture medium
-
Piperazine derivative stock solution
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Lactate Dehydrogenase (LDH) Assay
This assay measures the activity of LDH released from damaged cells, indicating a loss of membrane integrity.
Materials:
-
96-well microplate
-
Cancer cell lines
-
Complete cell culture medium
-
Piperazine derivative stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.[6]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to the supernatant samples.[6]
-
Incubation: Incubate the plate at room temperature, protected from light.[6]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to that of untreated (spontaneous release) and maximum LDH release (lysis control) wells.[6]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams can effectively illustrate complex processes. Below are visualizations created using the DOT language.
Caption: A standard workflow for in vitro cytotoxicity testing of piperazine derivatives.
Caption: A generalized signaling pathway of piperazine-induced apoptosis.[2]
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 1-(2-Furylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Overview of Analytical Approaches
The quantification of piperazine and its derivatives often requires derivatization to enhance detectability, especially for techniques like HPLC with UV detection, as the piperazine moiety itself lacks a strong chromophore.[1][2] Chromatographic methods coupled with mass spectrometry offer high sensitivity and selectivity, often without the need for derivatization.
Below is a comparison of representative methods that can serve as a starting point for developing a validated assay for 1-(2-Furylmethyl)piperazine.
Quantitative Data Comparison
The following table summarizes the performance characteristics of two common analytical techniques used for piperazine derivatives, which could be adapted for this compound. It is crucial to note that these values are for the specified analytes and would require experimental validation for this compound.
| Parameter | HPLC-UV with Derivatization (for Piperazine)[1] | GC-MS (for 1-Benzylpiperazine & 1-(3-trifluoromethylphenyl)piperazine)[3][4] |
| Limit of Detection (LOD) | 30 ppm | 0.002 - 0.004 µg/mL (in plasma and urine) |
| Limit of Quantification (LOQ) | 90 ppm | 0.008 - 0.016 µg/mL (in plasma and urine) |
| Linearity Range | LOQ to 150% of specification level | 0 - 10 µg/mL |
| Precision (%RSD) | < 1.13% | Intra-day precision available for various concentrations |
| Accuracy (% Recovery) | 104.87 - 108.06% | 79 - 108% (in various matrices) |
Experimental Protocols
HPLC-UV Method with Pre-column Derivatization
This method is based on the derivatization of piperazine with a UV-active compound, allowing for sensitive detection.[1][2] This approach is highly adaptable for this compound as the derivatization typically targets the secondary amine in the piperazine ring.
Instrumentation:
-
High-Performance Liquid Chromatograph with UV Detector
-
Analytical column suitable for reversed-phase chromatography
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Derivatizing agent (e.g., 4-chloro-7-nitrobenzofuran, NBD-Cl)
-
Standard of this compound
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or diluent).
-
Prepare working standards by serial dilution of the stock solution.
-
Prepare sample solutions by dissolving the material to be tested in the diluent to achieve a concentration within the linear range of the method.
-
-
Derivatization:
-
To an aliquot of the standard or sample solution, add the derivatizing agent (e.g., NBD-Cl) and a buffer solution to maintain an appropriate pH for the reaction.
-
Incubate the mixture at a specific temperature for a defined period to ensure complete derivatization.
-
-
Chromatographic Conditions (Example): [1]
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and aqueous buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 340 nm (will depend on the chosen derivatizing agent)
-
Injection Volume: 10 µL
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high selectivity and sensitivity and can often be performed without derivatization.[3][4][5]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Capillary column suitable for amine analysis (e.g., DB-5ms)[3]
Reagents:
-
Solvent for sample preparation (e.g., Methanol)
-
Internal standard (optional, for improved accuracy)
-
Standard of this compound
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol).
-
Prepare working standards by serial dilution.
-
If using, add the internal standard to all standard and sample solutions at a constant concentration.
-
-
GC-MS Conditions (Example): [3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 120°C (hold for 1 min)
-
Ramp to 150°C at 10°C/min (hold for 5 min)
-
Ramp to 300°C at 7.5°C/min (hold for 2 min)
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole, operated in Selected Ion Monitoring (SIM) or full scan mode.
-
-
Quantification:
-
Identify the characteristic ions of this compound from its mass spectrum.
-
In SIM mode, monitor these specific ions for enhanced sensitivity.
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards.
-
Determine the concentration in the sample from the calibration curve.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the described analytical methods.
References
A Comparative Guide to the Synthesis of Substituted Piperazines
The piperazine scaffold is a critical component in medicinal chemistry, forming the core of numerous drugs across various therapeutic areas, including antipsychotics, antidepressants, and anti-cancer agents.[1][2] The symmetrical nature of the piperazine ring, with its two secondary amine groups, presents a unique synthetic challenge: achieving selective substitution. This guide provides a comparative analysis of three common and effective synthesis routes for preparing substituted piperazines, complete with experimental data and detailed protocols for researchers in drug development.
Route 1: N-Alkylation of Piperazine
N-alkylation is a fundamental method for introducing alkyl groups onto the nitrogen atoms of the piperazine ring. The primary challenge lies in controlling the reaction to favor mono-alkylation over the undesired di-alkylation, as both nitrogen atoms have similar reactivity.[1] Two main strategies are employed: using a large excess of piperazine or, more effectively, using a protected piperazine intermediate.[1]
The protection strategy involves temporarily blocking one of the piperazine nitrogens with a protecting group, such as tert-Butoxycarbonyl (Boc) or Acetyl.[1] This directs the alkylation to the unprotected nitrogen. Following the reaction, the protecting group is removed to yield the desired mono-alkylated product.[1]
Data Presentation: N-Alkylation
| Product | Alkylating Agent | Protecting Group | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| N-Butyl-N'-Acetylpiperazine | n-Butyl bromide | Acetyl | K₂CO₃ | Acetonitrile | Reflux | Overnight | - |
| N-Alkyl-N'-Boc-piperazine | Alkyl halide | Boc | K₂CO₃ | Acetonitrile | 50-80 | - | - |
| N-(p-tert-Butylbenzyl)piperazine | p-tert-Butylbenzyl chloride | None (as monopiperazinium salt) | - | Ethanol | 70 | 1.5h | - |
Yields are often reported as high but specific percentages vary widely with the substrate.
Experimental Protocol: Alkylation of N-Boc-Piperazine[1]
-
Reaction Setup: In a reaction vessel, dissolve N-Boc-piperazine (1.0 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) in a suitable solvent like acetonitrile.
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide, 1.0-1.2 eq.) to the mixture.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the base and evaporate the solvent. Partition the remaining residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. Purify the resulting N-alkyl-N'-Boc-piperazine using column chromatography on silica gel.
Route 2: Buchwald-Hartwig Amination
For the synthesis of N-aryl piperazines, the Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction.[3] This method facilitates the formation of a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and the piperazine nitrogen.[3][4] The use of a mono-protected piperazine, like N-Boc-piperazine, is common to ensure selective mono-arylation.[3] The success of this reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent.[3]
Data Presentation: Buchwald-Hartwig Amination
| Aryl Halide | Piperazine Derivative | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | 1-(2-pyridyl)-piperazine | - | - | - | - | - | < 5 min | 96 |
| 4-Bromotoluene | N-methylpiperazine | - | - | - | - | - | < 5 min | 80 |
| 4-Bromotoluene | N-Boc-piperazine | - | - | - | - | - | < 5 min | 96 |
| Aryl Chlorides | Piperazine | Pd(OAc)₂ (1-2) | RuPhos | NaOtBu | Toluene | 110 | 10 min | up to 97 |
Data from a rapid, aerobic protocol.[5][6]
Experimental Protocol: Buchwald-Hartwig Amination[3]
-
Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2-1.5 equiv.), and a base (e.g., sodium tert-butoxide, 1.4-2.0 equiv.).
-
Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in a small amount of the reaction solvent.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction Initiation: Add the anhydrous solvent (e.g., toluene or dioxane) to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.
Route 3: Reductive Amination
Reductive amination is a versatile two-step method used to form C-N bonds, making it highly suitable for producing N-alkyl piperazines.[4][7] The process typically involves the reaction of a piperazine derivative with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent to the corresponding amine.[7][8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild reducing agent for this transformation.[7]
Data Presentation: Reductive Amination
| Piperazine Derivative | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) |
| 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide | 1-methyl-4-piperidone | NaBH(OAc)₃ | 1,2-dichloroethane | 60 |
| 1,4-dioxa-8-azaspiro[4.5]decane | 1-methyl-4-piperidone | NaBH(OAc)₃ | 1,2-dichloroethane | 29 |
| Protected piperazine-based compound | Ketone intermediate 8 | NaBH(OAc)₃ | - | 56 |
| Piperazine | Aldehyde 104 | - | - | - |
Yields are highly substrate-dependent.[7][9]
Experimental Protocol: General Reductive Amination[7]
-
Reaction Setup: To a stirred solution of the piperazine derivative (1.0 eq.) and the aldehyde or ketone (1.0 eq.) in a dry solvent such as 1,2-dichloroethane, add acetic acid (catalytic amount).
-
Addition of Reducing Agent: Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise at room temperature.
-
Reaction: Stir the mixture for several hours (typically 4-12 h) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude material by column chromatography to yield the final product.
Summary and Comparison
| Synthesis Route | Primary Application | Key Advantages | Key Disadvantages |
| N-Alkylation | Synthesis of N-alkyl piperazines | Straightforward, uses common reagents. | Risk of di-alkylation; may require protection/deprotection steps.[1][2] |
| Buchwald-Hartwig Amination | Synthesis of N-aryl piperazines | High yields, broad substrate scope, tolerant of functional groups.[3][5] | Requires expensive palladium catalysts and ligands; sensitive to air and moisture.[3] |
| Reductive Amination | Synthesis of N-alkyl piperazines from carbonyls | Mild reaction conditions, high functional group tolerance.[4][7] | Requires a stoichiometric amount of reducing agent. |
The choice of synthetic route for a substituted piperazine depends heavily on the desired substitution pattern (alkyl vs. aryl) and the complexity of the target molecule. N-Alkylation is a classic and direct method, but control of selectivity is paramount, often necessitating a protection-deprotection sequence.[1] The Buchwald-Hartwig Amination has become an indispensable tool for accessing N-aryl piperazines, which are prevalent in pharmaceuticals, offering high efficiency and scope.[3][4] Finally, Reductive Amination provides a mild and reliable pathway to N-alkylated products from readily available carbonyl compounds.[7] Each method offers distinct advantages, and a thorough understanding of their mechanisms and experimental requirements is crucial for successful synthesis in a research and drug development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-(2-Furylmethyl)piperazine: A Safety and Operations Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe handling and disposal of 1-(2-Furylmethyl)piperazine in a laboratory setting. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure personal safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous characteristics of the parent compound, piperazine. It is imperative to treat this compound as a hazardous waste.
Hazard Profile and Personal Protective Equipment (PPE)
Based on the available safety data for piperazine and its derivatives, this compound should be handled as a hazardous substance with the potential for flammability, corrosivity, and toxicity.[1][2][3] Strict adherence to safety protocols is mandatory.
Summary of Potential Hazards (inferred from Piperazine data)
| Hazard Classification | Description |
| Flammability | Flammable solid or liquid.[1][2][4] Vapors may form explosive mixtures with air.[4] |
| Corrosivity | Causes severe skin burns and eye damage.[1][2][3][4] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3] |
| Sensitization | May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3][4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][2] |
| Environmental Hazards | Very toxic to aquatic life.[5] |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors that may cause serious eye damage.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which may cause irritation or chemical burns.[4][6] |
| Body Protection | Laboratory coat. Flame retardant antistatic protective clothing is recommended.[4] | To protect against incidental contact and spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][4] In case of inadequate ventilation, wear respiratory protection.[2][6] | To avoid inhalation of potentially harmful vapors or dust.[3][4] |
Step-by-Step Disposal Procedure
The proper disposal of this compound requires a systematic approach to waste management, from the point of generation to final disposal by a licensed service.
1. Waste Identification and Segregation:
-
Categorization: Classify this compound as hazardous chemical waste. Due to its structural components, it should be considered flammable, corrosive, and toxic.
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection and Storage:
-
Container: Use a compatible, leak-proof container with a secure screw cap. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage Location: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[7] Keep the container away from heat, sparks, and open flames.[4][6] Store away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]
3. Spill Management:
-
Minor Spills: In case of a small spill, remove all ignition sources.[7] Absorb the material with an inert absorbent such as sand, earth, or vermiculite.[7] Collect the contaminated absorbent material into a designated hazardous waste container.[7]
-
Major Spills: For larger spills, evacuate the area and move upwind.[7] Immediately contact your institution's EHS department or emergency responders.[7]
4. Final Disposal:
-
Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5][6]
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not attempt to dispose of this chemical down the drain unless specifically approved by your institution's EHS department and local regulations. While some piperazine derivatives may be approved for sewer disposal in specific contexts, the hazardous properties of piperazine warrant a cautious approach.[8]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste. Puncture the empty container to prevent reuse.
Disposal Workflow
References
Personal protective equipment for handling 1-(2-Furylmethyl)piperazine
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(2-Furylmethyl)piperazine was not located. The following information is a composite summary derived from the safety data of structurally related compounds: 1-(2-Furoyl)piperazine, 1-(Tetrahydro-2-furylmethyl)piperazine, and the parent compound Piperazine. These compounds share structural similarities, but their chemical and toxicological properties may differ. This guide should be used for preliminary planning and risk assessment, and it is crucial to handle the compound with caution, assuming it may possess hazards similar to its analogues.
Based on the analysis of related compounds, this compound is anticipated to be a hazardous chemical. The primary concerns include the potential for severe skin and eye irritation or burns, respiratory irritation, and possible allergic reactions.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure. This includes respiratory, eye, hand, and body protection.
| Protection Type | Recommended Equipment | Rationale & Citations |
| Eye/Face Protection | Chemical safety goggles with side-shields or a face shield. | To prevent contact with eyes, which can cause serious irritation or burns.[3] Contact lenses should not be worn. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing, and closed-toe footwear. | To prevent skin contact, which may cause irritation, burns, or allergic reactions.[3][5] Contaminated clothing should be removed immediately and laundered before reuse.[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates. | To be used if ventilation is inadequate or if dust/vapors are generated, as inhalation may cause respiratory irritation or allergic symptoms.[3][4][6] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure. Always seek medical attention after any exposure.
| Exposure Route | First Aid Protocol | Citations |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention. | [2][5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water and soap for at least 15 minutes. Seek medical attention if irritation or a rash occurs. | [2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][3][6] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Use this compound only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[6] Avoid all personal contact and wear appropriate PPE. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3] The area should be equipped with an eyewash station and a safety shower.
Spill Management: In case of a spill, immediately evacuate the area. Remove all sources of ignition. Ventilate the area. For small spills, use dry cleanup procedures to avoid generating dust and collect the material into a suitable, labeled container for disposal. For larger spills, wear full protective equipment, including respiratory protection, and contain the spill to prevent it from entering drains or waterways.
Disposal: Dispose of the chemical and any contaminated materials in accordance with all local, regional, and national regulations. The compound should be disposed of as hazardous waste. Do not allow it to enter the sewage system or the environment.
Experimental Workflow: Chemical Spill Response
The following diagram outlines a logical workflow for responding to a chemical spill of this compound.
Caption: Logical workflow for responding to a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
